TH10785
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N3 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-cyclopropylquinazolin-4-amine |
InChI |
InChI=1S/C17H21N3/c1-2-6-13(7-3-1)18-17-14-8-4-5-9-15(14)19-16(20-17)12-10-11-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19,20) |
InChI Key |
ZQMGQZOHIDOPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of TH10785
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH10785 has emerged as a novel small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the common oxidative DNA lesion, 8-oxoguanine (8-oxoG). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its direct interaction with OGG1, the induction of a novel enzymatic function, and the subsequent alteration of the canonical DNA repair pathway. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's molecular activity.
Core Mechanism: Activation of OGG1 and Induction of a Novel Lyase Activity
This compound functions as a potent activator of OGG1 by directly binding to its active site. This interaction, specifically with the amino acid residues phenylalanine-319 and glycine-42, leads to a significant conformational change in the enzyme.[1][2][3] The primary consequence of this binding is not merely an enhancement of OGG1's inherent glycosylase activity but, more remarkably, the generation of a previously undescribed β,δ-lyase enzymatic function.[1][3][4] This novel activity allows OGG1 to efficiently cleave the DNA backbone at apurinic/apyrimidinic (AP) sites, which are intermediates in the BER pathway.
The induction of this β,δ-lyase activity represents a fundamental shift in the function of OGG1. While OGG1 is known to possess a weak β-lyase activity, this compound enhances this function and introduces a δ-lyase capability, leading to a more efficient resolution of AP sites.[4][5] This newfound catalytic function exhibits a preference for AP sites over its traditional substrate, 8-oxoG.[4]
Quantitative Analysis of this compound-OGG1 Interaction and Activity
The interaction between this compound and OGG1, and the resulting enhancement of enzymatic activity, have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Experimental Context | Source |
| OGG1 Enzyme Activity Increase | 10-fold | In vitro biochemical assay | [2][3][6] |
| Binding Affinity (Kd) | 5.5 µM | This compound to OGG1 | [1] |
| Binding Affinity (Kd) with AP site analog | 1.3 µM | This compound to OGG1 in the presence of double-stranded DNA containing an AP site analog | [1] |
Table 1: Quantitative assessment of this compound's effect on OGG1.
| Cell Line / Model | This compound Concentration | Duration of Treatment | Observed Effect | Source |
| U2OS cells | 10 µM | 24 hours | Induction of a strong DNA Damage Response (DDR) in combination with a PNKP1 inhibitor. | [4] |
| U2OS cells | 20 µM | 72 hours | Shift towards PNKP1 dependence. | [1] |
| In vitro assay | 6.25 µM | 30 minutes | Induction of de novo β,δ-elimination, allowing for AP sites as new substrates. | [1] |
| A549 cells | 10, 30, or 100 µM | Not specified | Inhibition of oxidative damage induced by paraquat. | [7] |
| Primary rat lenses | 10 µM | Not specified | Reduction of opacity and vacuole formation induced by hydrogen peroxide. | [7] |
Table 2: Experimentally effective concentrations of this compound.
Rerouting the Base Excision Repair Pathway
The novel β,δ-lyase activity induced by this compound fundamentally alters the downstream steps of the BER pathway. In the canonical pathway, after OGG1 removes the 8-oxoG base, the resulting AP site is processed by AP endonuclease 1 (APE1). However, in the presence of this compound, the enhanced lyase function of OGG1 bypasses the need for APE1.[2][3][8]
Instead, the repair process becomes dependent on polynucleotide kinase phosphatase (PNKP1).[2][3][4][8] This shift is a critical aspect of this compound's mechanism. The β,δ-elimination by the this compound-activated OGG1 generates DNA strand breaks that require processing by PNKP1 to create ligatable ends for the final step of DNA repair. This rerouting of the repair pathway has significant implications for cellular responses to oxidative stress and presents new therapeutic opportunities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
TH10785: A Novel Activator of OGG1-Mediated DNA Repair
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TH10785, a small-molecule activator of the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme. This compound represents a paradigm shift in modulating DNA repair pathways, not by inhibiting, but by enhancing and altering the enzymatic function of OGG1. This document details the mechanism of action, quantitative biochemical and cellular effects, and the experimental protocols utilized to characterize this novel compound. It is intended to serve as a resource for researchers in oncology, neurodegenerative diseases, and aging, as well as for professionals in drug discovery and development.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by exogenous factors, leading to oxidative stress and damage to cellular macromolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The primary enzyme responsible for the recognition and excision of 8-oxoG is the DNA glycosylase OGG1, which initiates the base excision repair (BER) pathway.[1][2][3]
This compound is a novel small molecule that has been identified as a potent activator of OGG1.[4][5] Unlike traditional therapeutic approaches that often focus on enzyme inhibition, this compound enhances the catalytic efficiency of OGG1 and, remarkably, endows it with a new enzymatic function.[6][7][8] This activation has profound implications for the repair of oxidative DNA damage and presents a promising therapeutic strategy for a range of pathologies associated with oxidative stress, including cancer, Alzheimer's disease, and age-related disorders.[4][9]
Mechanism of Action of this compound
This compound acts as a molecular catalyst that directly interacts with the active site of OGG1.[7][9] This interaction repositions key amino acid residues, leading to a significant enhancement of OGG1's enzymatic activity.
Binding to the OGG1 Active Site
Crystallographic studies have revealed that this compound binds to the catalytic pocket of OGG1, establishing crucial interactions with amino acid residues such as phenylalanine-319 (via π-stacking) and glycine-42 (via H-bonding).[6][7][8][9][10] This binding is essential for its activating properties.
Induction of a Novel β,δ-Lyase Activity
The most striking feature of this compound's mechanism of action is its ability to induce a de novo β,δ-lyase activity in OGG1.[6][7][8][9][10] Normally, OGG1 possesses a weak β-lyase activity, which is often the rate-limiting step in the repair of 8-oxoG lesions.[11] this compound dramatically enhances this activity and introduces a δ-lyase function.[7][9] This novel enzymatic capability allows OGG1 to process apurinic/apyrimidinic (AP) sites more efficiently and independently of the downstream repair enzyme, AP endonuclease 1 (APE1).[4][6][12][13]
Alteration of the DNA Repair Pathway
The induction of β,δ-lyase activity by this compound fundamentally alters the canonical BER pathway. In the presence of this compound, OGG1-mediated repair becomes dependent on polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate termini generated by the enhanced lyase activity.[4][6][9][12][13] This shift from an APE1-dependent to a PNKP1-dependent pathway represents a significant rerouting of the cellular response to oxidative DNA damage.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data characterizing the interaction of this compound with OGG1 and its effects on enzymatic activity and cellular processes.
| Parameter | Value | Notes |
| Thermal Stabilization (ΔTm) | 3.8 ± 0.7°C | At 100 µM this compound, measured by Differential Scanning Fluorimetry (DSF).[9] |
| Binding Affinity (KD) to OGG1 | 5.5 ± 1.7 µM | Measured by fluorescence spectroscopy.[9] |
| Binding Affinity (KD) to OGG1 in the presence of AP-site DNA | 1.3 ± 0.3 µM | Indicates a preference for the ternary complex of OGG1, DNA, and this compound.[9] |
| Increase in OGG1 Enzymatic Activity | Up to 10-fold | [4][6][8][13][14] |
| Increase in Enzymatic Turnover (vmax) with AP-site substrate | Up to 20-fold | Dose-dependent increase.[9] |
| Optimal Concentration for 8-oxoA Substrate Turnover | 6.25 µM | Activity follows a bell-shaped curve.[9] |
Table 1: Biochemical and Biophysical Data for this compound
| Cellular Effect | Observation | Experimental Context |
| Increased OGG1 Recruitment to DNA Damage | Significantly enhanced recruitment | Observed in U2OS cells at laser-damaged sites.[9] |
| Increased DNA Strand Breaks (γH2AX) | More DNA strand breaks observed | Confirms the generation of DNA strand breaks by the catalytic activity of this compound in cells.[9] |
| Reduced AP Sites | Reduced KBrO3-induced AP-sites | [9] |
| PNKP1 Dependence | Increased DNA damage and reduced cell viability upon PNKP1 inhibition | Demonstrates the shift to a PNKP1-dependent repair pathway in cells.[9] |
| Suppression of Paraptosis in Lens Epithelial Cells | Significantly inhibited H2O2-induced paraptosis | [15] |
Table 2: Cellular Effects of this compound
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of OGG1 in the presence of this compound, which provides evidence of direct binding.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins.
-
Protocol Outline:
-
Recombinant OGG1 protein (e.g., 4 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 25 mM Tris-acetate pH 7.5, 50 mM CaCl2, 10% glycerol, 1 mM DTT).[16]
-
This compound is added at various concentrations (e.g., from a DMSO stock solution).
-
The mixture is subjected to a temperature gradient in a real-time PCR instrument.
-
Fluorescence is measured at each temperature increment.
-
The Tm is determined from the midpoint of the unfolding transition.
-
Fluorescence-Based OGG1 Activity Assay
This assay measures the enzymatic activity of OGG1 by monitoring the cleavage of a fluorescently labeled DNA substrate.
-
Principle: A DNA oligonucleotide containing an 8-oxoG lesion and a fluorophore-quencher pair is used as a substrate. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
The reaction mixture contains recombinant OGG1, the fluorescent DNA substrate, and varying concentrations of this compound in a reaction buffer.
-
The reaction is initiated and incubated at 37°C.
-
Fluorescence is measured over time using a plate reader.
-
The initial reaction velocity (v0) is calculated from the linear phase of the fluorescence increase.
-
Electrophoretic Mobility Shift Assay (EMSA) for Lyase Activity
EMSA is used to visualize the products of OGG1's glycosylase and lyase activities.
-
Principle: DNA fragments of different sizes can be separated by gel electrophoresis. This assay allows for the distinction between the initial 8-oxoG-containing substrate, the AP-site intermediate, and the final cleaved products resulting from β- and β,δ-elimination.
-
Protocol Outline:
-
A radiolabeled or fluorescently labeled DNA substrate containing an 8-oxoG lesion is incubated with OGG1 in the presence or absence of this compound.
-
The reaction products are separated on a denaturing polyacrylamide gel.
-
The gel is imaged to visualize the different DNA species.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the engagement of this compound with OGG1 within a cellular context.
-
Principle: Ligand binding stabilizes the target protein against thermal denaturation.
-
Protocol Outline:
-
Cultured cells (e.g., U2OS) are treated with this compound or a vehicle control.[16]
-
The cells are heated to various temperatures.[16]
-
The cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble OGG1 at each temperature is determined by Western blotting.
-
An increase in the amount of soluble OGG1 at higher temperatures in the this compound-treated samples indicates target engagement.
-
Immunofluorescence Staining for DNA Damage Markers
This technique is used to visualize and quantify DNA damage and repair processes within cells.
-
Principle: Antibodies specific for markers of DNA damage (e.g., γH2AX for double-strand breaks) or repair proteins are used to label these molecules within fixed cells. Fluorescence microscopy is then used for detection and quantification.
-
Protocol Outline:
-
Cells are grown on coverslips and treated with a DNA damaging agent (e.g., KBrO3) and/or this compound.
-
The cells are fixed, permeabilized, and incubated with primary antibodies against the target of interest (e.g., anti-γH2AX).
-
A fluorescently labeled secondary antibody is used for detection.
-
The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.
-
Image analysis software is used to quantify the fluorescence intensity or the number of foci per cell.
-
Visualizations of Pathways and Workflows
Caption: OGG1 Repair Pathway Modification by this compound.
Caption: Workflow for DSF to assess this compound binding to OGG1.
Broader Implications and Future Directions
The discovery of this compound and its unique mode of action opens up new avenues for therapeutic intervention. By enhancing a natural DNA repair process, this compound may offer a protective effect in diseases characterized by high levels of oxidative stress.
-
Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, where oxidative damage to neurons is a key pathological feature, enhancing OGG1 activity could mitigate neuronal cell death and slow disease progression.
-
Oncology: While OGG1 inhibitors have been explored as a means to potentiate the effects of chemotherapy, OGG1 activators could be beneficial in preventing carcinogenesis by reducing the accumulation of mutagenic 8-oxoG lesions.
-
Aging: The accumulation of oxidative DNA damage is a hallmark of aging. By boosting the repair of these lesions, this compound and similar molecules could potentially ameliorate age-related decline and associated diseases.[9]
Future research will likely focus on the development of more potent and specific OGG1 activators, the elucidation of the full spectrum of their cellular effects, and their evaluation in preclinical models of various human diseases. The concept of activating and repurposing enzymes with small molecules represents a promising new frontier in drug discovery.[4]
Conclusion
This compound is a pioneering small-molecule activator of OGG1 that not only enhances its canonical glycosylase activity but also confers a novel β,δ-lyase function. This leads to a rerouting of the base excision repair pathway, making it dependent on PNKP1. The comprehensive characterization of this compound, from its molecular mechanism to its cellular effects, provides a solid foundation for its further development as a potential therapeutic agent for a wide range of diseases associated with oxidative stress. This guide serves as a technical resource to facilitate further research and development in this exciting new area of pharmacology.
References
- 1. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of OGG1 variants in the repair of pro-oxidant-induced 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]
- 5. OGG1 activation improves T cell resilience to oxidative stress after allo-SCT and T cell engager exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 7. ovid.com [ovid.com]
- 8. rcsb.org [rcsb.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
TH10785: A Novel Activator of the Base Excision Repair Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TH10785, a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. This compound enhances the catalytic activity of OGG1 and induces a novel β,δ-lyase function, fundamentally altering the canonical BER pathway. This guide will detail the mechanism of action of this compound, present quantitative data on its effects, provide detailed experimental protocols for studying its activity, and visualize the associated molecular pathways and experimental workflows.
Introduction to the Base Excision Repair Pathway and OGG1
The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, particularly oxidative stress.[1] One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and removing 8-oxoG from DNA.[2] In the canonical BER pathway, after OGG1 excises the 8-oxoG base, the resulting apurinic/apyrimidinic (AP) site is cleaved by AP endonuclease 1 (APE1). This is followed by DNA synthesis and ligation to complete the repair.
This compound: Mechanism of Action
This compound is a small molecule that acts as an activator of OGG1.[2] It interacts with the active site of OGG1, specifically with residues phenylalanine-319 and glycine-42.[3] This interaction not only enhances the intrinsic glycosylase activity of OGG1 but also confers a novel β,δ-lyase activity upon the enzyme.[2] This induced lyase activity allows OGG1 to cleave the phosphodiester backbone at the AP site, a function normally performed by APE1.
This alteration of OGG1's enzymatic function reroutes the BER pathway. In the presence of this compound, the repair of 8-oxoG lesions becomes independent of APE1 and instead relies on the activity of polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate terminus generated by the β,δ-lyase activity before DNA synthesis and ligation can occur.[3][4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the interaction and effects of this compound on OGG1 and the BER pathway.
| Parameter | Value | Species | Reference(s) |
| OGG1 Activity Enhancement | ~10-fold increase | Human | [2] |
| Binding Affinity (Kd) | |||
| This compound to OGG1 | 5.5 µM | Human | [5] |
| This compound to OGG1 + AP site DNA | 1.3 µM | Human | [5] |
| Optimal Concentrations | |||
| In vitro OGG1 activation | 6.25 µM | Human | [5] |
| In cellulo OGG1 activation | 1-10 µM | Human | [6] |
Table 1: Biochemical and Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the BER pathway.
In Vitro OGG1 Activity Assay
This assay measures the ability of this compound to enhance the enzymatic activity of purified OGG1 on a DNA substrate containing an 8-oxoG lesion.
Materials:
-
Purified recombinant human OGG1 protein
-
Fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
APE1 (for coupled assay, optional)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the fluorescently labeled 8-oxoG substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding purified OGG1 to each well.
-
Incubate the plate at 37°C for a specified time course (e.g., 15-60 minutes).
-
Stop the reaction (e.g., by adding NaOH to a final concentration of 100 mM).
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the cleavage of the substrate by OGG1.
-
For a coupled assay to measure the full repair reaction, APE1, DNA polymerase, and DNA ligase can be included, and the incorporation of a labeled nucleotide can be measured.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to OGG1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Materials:
-
Cultured cells (e.g., U2OS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents (primary antibody against OGG1, secondary antibody)
Protocol:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble OGG1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble OGG1 as a function of temperature to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
In Vitro Base Excision Repair Reconstitution Assay
This assay reconstitutes the BER pathway using purified proteins to directly visualize the effect of this compound on the repair process.[8]
Materials:
-
Purified recombinant human proteins: OGG1, APE1, PNKP1, DNA Polymerase β, DNA Ligase III/XRCC1
-
Radiolabeled or fluorescently labeled DNA substrate (e.g., a plasmid or oligonucleotide) containing a single 8-oxoG lesion
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM ATP)
-
This compound stock solution (in DMSO)
-
Urea polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Set up reaction mixtures containing the DNA substrate and reaction buffer.
-
Add different combinations of the purified BER proteins to the reactions, with or without this compound.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reactions by adding a stop solution (e.g., formamide with loading dye).
-
Denature the DNA products by heating and resolve them on a urea-PAGE gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging. The pattern of DNA fragments will reveal the specific cleavage products and the progression of the repair reaction under different conditions.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to measure DNA strand breaks in individual cells, which can be an indicator of BER activity.[9]
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
DNA-damaging agent (e.g., H₂O₂)
-
Comet assay kit (including slides, low-melting-point agarose, lysis solution, electrophoresis buffer)
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Green)
Protocol:
-
Treat cells with the DNA-damaging agent to induce oxidative DNA damage.
-
Treat the cells with this compound or DMSO for a specified time to allow for DNA repair.
-
Embed the cells in low-melting-point agarose on comet slides.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Perform alkaline electrophoresis to separate fragmented DNA from intact DNA. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A reduction in the comet tail moment indicates DNA repair.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Canonical vs. This compound-Modified Base Excision Repair Pathway.
Experimental Workflow Diagrams
Caption: Workflow for In Vitro OGG1 Activity Assay.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a novel pharmacological tool for modulating the base excision repair pathway. By activating OGG1 and inducing a unique β,δ-lyase activity, it reroutes the canonical BER pathway, creating a dependency on PNKP1. This unique mechanism of action opens up new avenues for therapeutic intervention in diseases associated with oxidative stress and DNA damage, such as cancer and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the biological effects and therapeutic potential of this compound.
References
- 1. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function [su.diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of TH10785: A Novel Activator of OGG1-Mediated DNA Repair
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class Modulator of Oxidative DNA Damage Repair
Audience: Researchers, scientists, and drug development professionals.
Abstract
TH10785 is a novel, small-molecule synthetic compound identified as a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for resolving oxidative DNA damage.[1] This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular pathways. This compound represents a paradigm shift in the modulation of DNA repair, converting OGG1 into a more efficient enzyme with a novel lyase activity, thereby redirecting the repair cascade from an APE1-dependent to a PNKP1-dependent pathway.[2][3] This unique mode of action holds significant therapeutic promise for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, cancer, and age-related disorders.[4]
Introduction: The Challenge of Oxidative DNA Damage
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leads to damage of cellular macromolecules, including DNA.[5] One of the most common and mutagenic DNA lesions is 8-oxoguanine (8-oxoG), which can lead to G:C to T:A transversions if not repaired.[6] The primary enzyme responsible for recognizing and excising 8-oxoG is OGG1, initiating the BER pathway.[3] Enhancing the efficiency of this repair process is a compelling therapeutic strategy for diseases characterized by elevated oxidative stress.
The discovery of this compound emerged from research focused on identifying small molecules that could modulate the activity of OGG1.[7] Utilizing organocatalysis principles, researchers identified this compound as a compound that not only binds to the active site of OGG1 but also actively participates in the catalytic process to enhance its enzymatic function.[7][8]
Physicochemical Properties and Identification
-
Chemical Name: N-Cyclohexyl-2-cyclopropyl-4-quinazolinamine[3]
-
Molecular Formula: C₁₇H₂₁N₃
-
Molecular Weight: 267.37 g/mol [9]
-
CAS Number: 1002801-51-5[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell/System | Notes |
| OGG1 Activity Enhancement | 10-fold | In vitro | This compound enhances the enzymatic performance of OGG1.[1] |
| OGG1 Binding Affinity (K D ) | 5.5 µM | In vitro (OGG1 alone) | Affinity increases in the presence of DNA substrate.[10] |
| OGG1 Binding Affinity (K D ) | 1.3 µM | In vitro (OGG1 + AP site analog DNA) | Demonstrates substrate-dependent binding enhancement.[10] |
| Optimal Concentration for Activity | 6.25 µM | In vitro | Maximal enhancement of OGG1 activity observed at this concentration.[9] |
| Cellular Concentration for DNA Repair | 10 µM | U2OS cells | Concentration used in studies demonstrating increased OGG1 recruitment and repair.[1] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Experimental Details |
| Increased OGG1 recruitment to DNA damage | U2OS | 10 µM | Cells treated with KBrO₃ to induce oxidative damage, followed by this compound.[1] |
| Suppression of H₂O₂-induced paraptosis | Lens Epithelial Cells (LECs) | Not specified | This compound demonstrated significant efficacy in a model of oxidative stress-induced cell death.[11] |
| Shift to PNKP1-dependent repair | U2OS | 0-20 µM (72h) | This compound induces a shift from APE1 to PNKP1 dependence for cell viability.[10] |
Mechanism of Action: A Paradigm Shift in DNA Repair
This compound exerts its effects through a unique mechanism that redefines the function of OGG1.
-
Binding and Activation: this compound binds to the active site of OGG1, specifically interacting with the amino acid residues Phenylalanine-319 and Glycine-42.[3][11] This interaction is facilitated by a nitrogen base within the molecular structure of this compound.[2]
-
Induction of Novel Lyase Activity: Upon binding, this compound acts as an organocatalyst, inducing a novel β,δ-lyase activity in OGG1.[3][8] This is a significant departure from the enzyme's native monofunctional glycosylase activity.
-
Altered Repair Pathway:
-
Standard BER Pathway: In the absence of this compound, OGG1 excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), which incises the DNA backbone to allow for subsequent repair by other enzymes.[3]
-
This compound-Mediated Pathway: With this compound, the newly induced β,δ-lyase activity of OGG1 not only excises the damaged base but also cleaves the DNA backbone at the AP site.[8] This bypasses the need for APE1. The resulting DNA strand break with a 3'-phosphate terminus is then processed by Polynucleotide Kinase Phosphatase (PNKP1), which is essential for the subsequent ligation step.[2][9]
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 4. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]
- 5. Molecular Duality of OGG1: From Genomic Guardian to Redox-Sensitive Modulator in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of TH10785 on the 8-Oxoguanine DNA Glycosylase 1 (OGG1) Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the small molecule activator TH10785 and the active site of 8-Oxoguanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. We delve into the mechanism of action, detailing how this compound enhances OGG1's catalytic activity and induces a novel enzymatic function. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a modulator of OGG1 and its potential therapeutic applications.
Introduction
Oxidative DNA damage, a constant threat to genomic integrity, is primarily repaired through the Base Excision Repair (BER) pathway, in which 8-Oxoguanine DNA Glycosylase 1 (OGG1) plays a pivotal role. OGG1 recognizes and excises the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA. The modulation of OGG1 activity presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This compound has emerged as a potent small-molecule activator of OGG1. This guide explores the intricate details of this compound's interaction with the OGG1 active site and the subsequent functional consequences.
Mechanism of Action: this compound as an OGG1 Activator
This compound binds directly to the active site of OGG1, enhancing its enzymatic activity.[1][2][3] Structural and biochemical studies have revealed that this compound interacts with key amino acid residues, including phenylalanine-319 and glycine-42.[4][5][6] This interaction not only increases the rate of 8-oxoG excision but also confers a novel β,δ-lyase activity to OGG1.[4][5] This newfound function allows OGG1 to process abasic (AP) sites more efficiently, altering the downstream repair pathway.
The catalytic activity of this compound is mediated by a nitrogen base within its molecular structure.[4][5] By positioning itself within the active site, this compound facilitates the abstraction of a proton, which is a critical step in the enzymatic cascade.[4] This organocatalytic mechanism leads to a significant increase in OGG1's overall repair capacity.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with OGG1.
| Parameter | Value | Conditions | Reference |
| Binding Affinity (KD) | 5.5 µM | This compound (2 µM) to OGG1 | [5] |
| 1.3 µM | In the presence of an AP site analog containing double-stranded DNA | [5] | |
| Enzyme Activity Enhancement | ~10-fold increase | [4][6][8] | |
| Concentration for Maximal Enhancement | 6.25 µM | In vitro OGG1 activity assay | [5] |
| Cellular Thermal Shift Assay (CETSA) | Stabilization of OGG1 | U2OS cells treated with 20 µM this compound for 2 hours | [1] |
| Molecular Weight | 267.38 g/mol | [2] | |
| Formula | C₁₇H₂₁N₃ | [2] |
Table 1: Quantitative data for this compound-OGG1 Interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and OGG1.
Fluorescence-Based OGG1 Activity Assay
This assay measures the enzymatic activity of OGG1 in real-time by monitoring the increase in fluorescence upon the cleavage of a specifically designed DNA probe.
Materials:
-
Black 384-well plates
-
OGG1 enzyme
-
Fluorescently labeled DNA substrate containing an 8-oxoG lesion (e.g., a hairpin probe with a fluorophore and a quencher)
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20
-
This compound
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a reaction mixture in each well of the 384-well plate containing the assay buffer and 10 nM of the 8-oxoG DNA substrate.
-
Add varying concentrations of this compound to the wells. Include a DMSO control.
-
Initiate the reaction by adding 800 pM of OGG1 enzyme to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a desired period (e.g., 60 minutes).
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.
-
Plot the reaction rates against the this compound concentration to determine the activation profile.
X-Ray Crystallography of the OGG1-TH10785 Complex
This method provides a high-resolution 3D structure of OGG1 in complex with this compound, revealing the precise binding mode and key interactions.
Protein Expression and Purification:
-
Express human OGG1 in E. coli BL21(DE3) cells.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
Crystallization:
-
Concentrate the purified OGG1 to a suitable concentration (e.g., 10-20 mg/mL).
-
Incubate the protein with a molar excess of this compound.
-
Set up crystallization trials using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C). A successful crystallization condition for the hOGG1:this compound complex involved a reservoir solution containing 0.12 M Alcohols, 0.1 M Buffer System 2 pH 7.5, and 48% v/v Precipitant Mix 4.[9]
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The crystal structure of the human OGG1 in complex with this compound was determined at a resolution of 2.00 Å.[6]
-
Process the diffraction data and solve the structure by molecular replacement using a known OGG1 structure as a search model.
-
Refine the model and build the this compound molecule into the electron density map. The PDB ID for the structure of human OGG1 in complex with activator this compound is 7AYY.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with OGG1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
U2OS cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies against OGG1 and a loading control protein for Western blotting
Protocol:
-
Culture U2OS cells to 70-80% confluency.
-
Treat the cells with 20 µM this compound or DMSO for 2 hours at 37°C.[1]
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-OGG1 antibody to detect the amount of soluble OGG1 at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Site-Directed Mutagenesis of OGG1 Active Site Residues
This technique is employed to create specific mutations in the OGG1 gene (e.g., F319A or G42A) to validate the importance of these residues for this compound interaction and the subsequent activation of the enzyme.
Materials:
-
Plasmid DNA containing the wild-type OGG1 gene
-
Mutagenic primers containing the desired nucleotide changes for Phe319 and Gly42
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Design and synthesize complementary mutagenic primers for the target residues (Phe319 and Gly42).
-
Perform PCR using the wild-type OGG1 plasmid as a template and the mutagenic primers to generate the mutated plasmid. A typical PCR program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Express and purify the mutant OGG1 proteins and characterize their activity and interaction with this compound using the assays described above.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the interaction of this compound with OGG1.
Caption: Mechanism of this compound action on the OGG1 active site.
Caption: Modulation of the Base Excision Repair pathway by this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. rndsystems.com [rndsystems.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]
- 7. Human 8-oxoguanine glycosylase OGG1 binds nucleosome at the dsDNA ends and the super-helical locations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for human OGG1 processing 8-oxodGuo within nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
The Dawn of a New Therapeutic Avenue in Aging: A Technical Guide to TH10785
For Immediate Release
In the relentless pursuit of interventions to mitigate the deleterious effects of aging, a novel small molecule, TH10785, has emerged as a promising candidate. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical data, and potential therapeutic applications in the context of aging research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science underpinning this compound and its potential to revolutionize the approach to age-related diseases.
Core Mechanism of Action: A Paradigm Shift in DNA Repair
This compound is a first-in-class activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for correcting oxidative DNA damage.[1][2][3] Oxidative stress and the resultant accumulation of DNA lesions, such as 8-oxoguanine (8-oxoG), are considered hallmarks of aging and contributors to a spectrum of age-related pathologies, including neurodegenerative diseases and certain cancers.[1][4][5]
Unlike conventional therapeutic strategies that often involve the inhibition of enzymes, this compound enhances the function of OGG1, reportedly increasing its enzymatic activity by as much as tenfold.[1][6] It achieves this by binding to the active site of OGG1, specifically interacting with phenylalanine-319 and glycine-42 residues.[2][6] This interaction not only boosts the enzyme's efficiency but also endows it with a novel β,δ-lyase function.[2][5][6]
This altered enzymatic activity reroutes the DNA repair process. In the canonical BER pathway, OGG1 excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is further processed by AP endonuclease 1 (APE1). However, with this compound, the enhanced OGG1 can cleave the DNA backbone at the AP site, bypassing the need for APE1 and instead creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the final repair steps.[1][4][5][7] This novel mechanism of action suggests a potential therapeutic strategy for conditions associated with high levels of oxidative stress.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KD) | |||
| OGG1 | 5.5 µM | In vitro | [2] |
| OGG1 + AP site dsDNA | 1.3 µM | In vitro | [2] |
| In Vitro Activity | |||
| OGG1 β,δ-elimination | Induced at 6.25 µM (30 min) | In vitro | [2] |
| OGG1 Activity Enhancement | Up to 10-fold | In vitro | [6] |
| Cellular Activity | |||
| OGG1 Recruitment | Increased at 1 µM | U2OS OGG1-GFP cells | [9] |
| PNKP1 Dependence | Induced with 0-20 µM (72 h) | Cellular models | [2] |
| Paraptosis Inhibition | Effective at 10 µM (8 hours) | Lens Epithelial Cells | [10] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and processes involving this compound, the following diagrams have been generated using the DOT language.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TH 10785 | Glycosylases | Tocris Bioscience [tocris.com]
- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function [uu.diva-portal.org]
- 5. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on TH10785 in Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the preliminary preclinical studies of TH10785, a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1). The core of this compound's anticancer potential lies in its unique mechanism of action, which transforms the function of OGG1 and induces a synthetic lethal phenotype in cancer cells when combined with the inhibition of polynucleotide kinase phosphatase (PNKP). This whitepaper summarizes the available quantitative data, details the experimental protocols used in these foundational studies, and visualizes the key signaling pathways and experimental workflows.
Introduction
Cancer cells are often characterized by increased oxidative stress and a consequent accumulation of oxidative DNA damage, such as 8-oxoguanine (8-oxoG). The base excision repair (BER) pathway is a critical mechanism for repairing such lesions, with OGG1 being the primary enzyme responsible for recognizing and excising 8-oxoG. This compound has been identified as a potent activator of OGG1, enhancing its enzymatic activity and uniquely endowing it with a novel β,δ-lyase function. This alteration in OGG1's catalytic activity reroutes the BER pathway, creating a dependency on PNKP for the successful repair of the resulting DNA strand breaks. This engineered vulnerability presents a promising therapeutic strategy: the combination of this compound with a PNKP inhibitor (PNKPi) is hypothesized to lead to the accumulation of cytotoxic unrepaired DNA lesions, selectively killing cancer cells. Preliminary studies in the U2OS osteosarcoma cell line have provided the initial proof-of-concept for this approach.
Mechanism of Action of this compound
This compound functions as a molecular catalyst that binds to the active site of OGG1. This interaction not only increases the rate of 8-oxoG excision but also induces a novel β,δ-lyase activity.[1] This new function allows OGG1 to process abasic (AP) sites further, creating a 3'-phospho-α,β-unsaturated aldehyde and a 5'-phosphate, which is a substrate for PNKP.[1] This contrasts with the canonical BER pathway where the AP site is typically processed by AP endonuclease 1 (APE1). The this compound-induced shift from an APE1-dependent to a PNKP-dependent repair pathway is the cornerstone of its potential anticancer strategy.[1]
dot
Caption: Mechanism of this compound action on the DNA base excision repair pathway.
Quantitative Data from U2OS Osteosarcoma Cell Line Studies
The human osteosarcoma cell line, U2OS, has been utilized in initial studies to investigate the cellular effects of this compound in combination with a PNKP inhibitor. The following tables summarize the key quantitative findings.
Table 1: Cell Viability in U2OS Cells
| Treatment Condition | Concentration of PNKPi | Normalized Cell Viability (%) (Mean ± SEM) |
| This compound | Varies | Data indicates a dose-dependent decrease in the presence of PNKPi.[1] |
| TH5487 (OGG1 Inhibitor) | Varies | No significant reduction in cell viability observed.[1] |
Note: Specific concentrations of this compound and the corresponding percentage of viability were not available in the provided search results. The data indicates a synergistic effect on reducing cell viability when this compound is combined with a PNKP inhibitor.
Table 2: DNA Damage Response in U2OS Cells
| Treatment Condition | DNA Damage Marker | Observation |
| This compound + PNKPi | γH2AX foci | Strong induction of DNA double-strand break marker.[1] |
| This compound + PNKPi | 53BP1 foci | Strong induction of DNA double-strand break marker.[1] |
| This compound alone | γH2AX / 53BP1 foci | Minimal induction of DNA damage markers.[1] |
| PNKPi alone | γH2AX / 53BP1 foci | Minimal induction of DNA damage markers.[1] |
Table 3: Gene Expression Changes in U2OS Cells (RNA Sequencing)
| Treatment Condition | Key Finding |
| This compound + PNKPi | Marked transcriptional upregulation of key players in the recognition and repair of DNA double-strand breaks.[1] |
Note: A specific list of upregulated genes and their fold changes was not available in the provided search results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Culture
-
Cell Line: Human U2OS osteosarcoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay
This protocol is a generalized procedure based on standard laboratory practices.
-
Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of a PNKP inhibitor. Include controls for each compound alone and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Reagent: Add a resazurin-based reagent (e.g., alamarBlue) or an ATP-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
dot
Caption: Workflow for a typical cell viability assay.
Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
This protocol is based on standard immunofluorescence procedures.
-
Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound and/or a PNKP inhibitor for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and 53BP1 diluted in 1% BSA/PBS overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γH2AX and 53BP1 foci per nucleus.
RNA Sequencing
This protocol provides a general outline for an RNA sequencing experiment.
-
Cell Treatment: Treat U2OS cells with this compound and/or a PNKP inhibitor.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Differential Gene Expression: Identify genes that are significantly upregulated or downregulated between the different treatment groups.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by the treatments.
-
dot
Caption: A generalized workflow for an RNA sequencing experiment.
Conclusion and Future Directions
The preliminary data on this compound presents a compelling case for a novel synthetic lethality approach in cancer therapy. By activating and altering the function of OGG1, this compound creates a specific vulnerability that can be exploited by inhibiting PNKP. The initial studies in U2OS cells demonstrate that this combination leads to increased DNA damage and reduced cell viability.
Future research should focus on:
-
Expanding the scope of cancer cell lines: Testing the efficacy of the this compound and PNKPi combination across a broader panel of cancer cell lines from different tissues of origin.
-
In-depth quantitative analysis: Generating comprehensive dose-response curves to determine IC50 values, and performing detailed apoptosis and cell cycle analysis to quantify the cellular response.
-
In vivo studies: Evaluating the therapeutic efficacy and safety of this combination therapy in preclinical animal models of cancer.
-
Biomarker discovery: Identifying potential biomarkers that could predict which tumors would be most sensitive to this therapeutic strategy.
This technical whitepaper provides a foundation for further investigation into this compound as a promising agent in the development of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for TH10785 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH10785 is a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for repairing oxidative DNA damage. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture settings. It includes information on its mechanism of action, recommended working concentrations, and step-by-step procedures for cell viability, apoptosis, and Western blotting assays.
Introduction
Oxidative stress can lead to various forms of DNA damage, with 8-oxoguanine (8-oxoG) being one of the most common lesions. The accumulation of 8-oxoG can result in mutations and cellular dysfunction, contributing to aging and various diseases. This compound activates OGG1, enhancing the repair of oxidative DNA damage. Notably, this compound induces a novel β,δ-lyase activity in OGG1, altering the canonical BER pathway. This makes the subsequent repair step independent of APE1 and reliant on polynucleotide kinase phosphatase (PNKP1). These characteristics make this compound a valuable tool for studying oxidative DNA damage repair and a potential therapeutic agent.
Data Presentation
The following table summarizes quantitative data for this compound from various cell culture experiments.
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| OGG1 Activation | U2OS | 6.25 µM | 30 min | Induces de novo β,δ-elimination in vitro. | |
| DNA Repair | U2OS | 10 µM | 0-2 min | Increases OGG1-mediated repair of AP sites. | |
| PNKP1 Dependence | U2OS | 0-20 µM | 72 h | Shifts cells toward PNKP1 dependence. | |
| OGG1 Recruitment | U2OS OGG1-GFP | 1 µM | 0-2 min | Increased recruitment of OGG1 to laser-damaged sites. | |
| Oxidative Damage | U2OS | 10 µM | 1 h | Decreased oxidative damage in guanine-rich regions. | |
| Paraptosis Inhibition | Lens Epithelial Cells (LECs) | 10 µM | 8 h | Suppresses H₂O₂-induced paraptosis. | |
| T-cell function | Human T-cells | Not Specified | Not Specified | Reduces activation-induced 8-ohdG and pH2AX accumulation. |
Signaling Pathway
The activation of OGG1 by this compound initiates a modified base excision repair pathway.
Caption: this compound-mediated OGG1 signaling pathway.
Experimental Workflow
A general workflow for studying the effects of this compound in cell culture is depicted below.
Application Notes and Protocols for TH10785 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2] These notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays to study oxidative DNA damage and repair.
Physicochemical Properties and Solubility
This compound is a solid with a molecular weight of 267.37 g/mol and a molecular formula of C₁₇H₂₁N₃.[2] Proper solubilization is critical for its activity and for obtaining reproducible results in in vitro experiments.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[2]
| Solvent | Solubility (Molar) | Solubility (Mass/Volume) | Appearance | Notes |
| DMSO | ≥ 100 mM, ~198 mM[2] | ≥ 10 mg/mL[3], 53 mg/mL[2] | Clear Solution | Use fresh, moisture-free DMSO. |
| Ethanol | ≥ 100 mM | ≥ 10 mg/mL[3], 53 mg/mL[2] | Clear Solution | |
| Water | Insoluble[2] | Insoluble[2] | N/A | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 9.35 mM | ≥ 2.5 mg/mL | Clear Solution | Formulation for achieving higher aqueous concentration.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 9.35 mM | ≥ 2.5 mg/mL | Suspended Solution | Suitable for in vivo studies and some in vitro applications where a suspension is acceptable.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 9.35 mM | ≥ 2.5 mg/mL | Clear Solution | Primarily for in vivo administration.[4] |
Mechanism of Action: OGG1 Activation
This compound binds directly to the active site of the OGG1 enzyme.[5] This interaction induces a novel β,δ-lyase enzymatic function, allowing OGG1 to not only excise the 8-oxoG base but also to cleave the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[4][5][6] This alters the standard BER pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the subsequent repair steps, while bypassing the need for AP endonuclease 1 (APE1).[5][6]
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare concentrated stock solutions that can be diluted to the final working concentration for in vitro assays. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4]
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 100 mM stock solution, add the appropriate volume of DMSO or ethanol. For example, to 1 mg of this compound (MW: 267.37), add 37.39 µL of solvent.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL).
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental endpoint. Common working concentrations range from 2 µM to 100 µM, with incubation times from 30 minutes to 72 hours.[3][4]
Materials:
-
Cultured cells (e.g., U2OS, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Reagents for inducing oxidative stress (optional, e.g., H₂O₂, Paraquat, KBrO₃)[3][7]
-
Phosphate-buffered saline (PBS)
Workflow:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent toxicity.
-
Treatment:
-
Pre-treatment: To assess the protective effects of this compound, pre-treat cells with the compound for a specified period (e.g., 2-16 hours) before inducing oxidative stress.[8]
-
Co-treatment: Add this compound simultaneously with the agent used to induce oxidative damage.
-
Post-treatment: Treat cells with this compound after the induction of oxidative damage to study its effect on DNA repair.
-
-
Induction of Oxidative Stress (Optional): Remove the pre-treatment medium (if applicable) and add fresh medium containing an oxidative agent for the desired duration.
-
Incubation: Incubate the cells for the chosen time period (e.g., 24 hours).[5]
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as:
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for TH10785-Mediated OGG1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG). This compound enhances the repair of oxidative DNA damage by not only increasing OGG1's intrinsic activity but also by inducing a novel β,δ-lyase function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical BER pathway. These application notes provide detailed protocols for utilizing this compound to study and modulate OGG1 activity in various experimental settings.
Mechanism of Action
This compound binds directly to the active site of OGG1, establishing interactions with key amino acid residues, including phenylalanine-319 and glycine-42.[1][2][3][4] This binding event confers a new enzymatic activity to OGG1, enabling it to perform β,δ-elimination at AP sites.[1][2][5] Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).[3][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in relation to OGG1 activation.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Notes |
| Optimal Concentration (de novo β,δ-elimination) | 6.25 µM | Induces efficient cleavage of AP sites by OGG1.[2][5] |
| Maximum Enzymatic Turnover (8-oxoA substrate) | ~6.25 µM | Higher concentrations may lead to substrate competition.[5] |
| Binding Affinity (KD) to OGG1 | 5.5 ± 1.7 µM | Determined by fluorescence spectroscopy.[5] |
| Binding Affinity (KD) to OGG1 + AP site analog | 1.3 ± 0.3 µM | Indicates a preference for the ternary complex.[2][5] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Application | Concentration | Incubation Time |
| Induction of OGG1 β,δ-lyase activity | 0-20 µM | 72 hours |
| Increased DNA repair at AP sites | 10 µM | 0-2 minutes |
| OGG1 recruitment to DNA damage | 10 µM | 16 hours (pre-treatment) |
| Suppression of paraptosis in lens epithelial cells | 10 µM | 8 hours |
Experimental Protocols
Protocol 1: In Vitro OGG1 Activity Assay with this compound
This protocol is designed to assess the activation of OGG1 and its induced β,δ-lyase activity on a DNA substrate containing an 8-oxoG lesion.
Materials:
-
Recombinant human OGG1 protein
-
This compound (dissolved in DMSO)
-
32P-labeled DNA oligonucleotide containing a single 8-oxoG lesion
-
Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol
-
Stop Solution: Formamide with loading dyes
-
Polyacrylamide gel (20%) with 7M urea
-
Phosphorimager system
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL.
-
Add 1 nM of the 5'-[32P]-labeled 8-oxoG containing DNA substrate.
-
Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).
-
Add this compound to a final concentration of 6.25 µM. For control reactions, add an equivalent volume of DMSO.[8]
-
Incubate the reaction at 37°C for 30 minutes.[1]
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager system. The appearance of a shorter product indicates OGG1-mediated cleavage.
Protocol 2: Cellular Assay for OGG1 Recruitment to DNA Damage
This protocol describes how to assess the effect of this compound on the recruitment of OGG1 to sites of oxidative DNA damage in cultured cells.
Materials:
-
U2OS cells stably expressing OGG1-GFP
-
This compound (dissolved in DMSO)
-
Potassium Bromate (KBrO3) as an oxidizing agent
-
Cell culture medium and supplements
-
Confocal microscope with a live-cell imaging chamber
Procedure:
-
Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 16 hours.[8]
-
Induce oxidative DNA damage by treating the cells with 20 mM KBrO3 for 1 hour.[8]
-
Wash the cells with fresh medium containing 10 µM this compound or DMSO.
-
Mount the dish on the confocal microscope stage equipped with a live-cell chamber maintained at 37°C and 5% CO2.
-
Create localized DNA damage using a laser micro-irradiation system.
-
Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.
-
Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.
Visualizations
Caption: this compound alters the canonical Base Excision Repair pathway.
Caption: Experimental workflows for in vitro and cellular assays.
References
- 1. ovid.com [ovid.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. sintef.no [sintef.no]
- 7. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: Measuring OGG1 Activity in the Presence of the Activator TH10785
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for the recognition and removal of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic oxidative DNA lesions.[1][2][3] OGG1 initiates repair by excising the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site, which is typically processed further by AP endonuclease 1 (APE1).[1][4] Dysregulation of OGG1 activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it a key therapeutic target.[5][6]
TH10785 is a novel small-molecule modulator of OGG1. Unlike inhibitors, this compound acts as an activator. It binds to the active site of OGG1, interacting with key amino acids like phenylalanine-319 and glycine-42, to significantly enhance its catalytic activity.[4][7][8] Remarkably, this compound induces a de novo β,δ-lyase function in OGG1, allowing the enzyme to not only excise the 8-oxoG base but also efficiently cleave the resulting AP site.[4][7][9] This alters the canonical BER pathway, rendering it dependent on polynucleotide kinase phosphatase (PNKP1) for subsequent steps, rather than APE1.[4][9]
These application notes provide a detailed protocol for measuring the activation and modified function of OGG1 in the presence of this compound using a real-time, fluorescence-based cleavage assay. This method is suitable for characterizing the dose-dependent effects of this compound and similar compounds on OGG1 activity.
Principle of the Assay
The OGG1 activity assay utilizes a synthetic double-stranded DNA oligonucleotide probe. This probe contains a single 8-oxoG lesion. A fluorophore (e.g., FAM) is attached to one end of the lesion-containing strand, and a corresponding quencher is attached to the complementary strand in close proximity. In the intact, double-stranded probe, the quencher suppresses the fluorophore's signal.
OGG1 recognizes and excises the 8-oxoG base. In the presence of this compound, OGG1's enhanced lyase activity cleaves the DNA backbone at the resulting AP site. This cleavage leads to the dissociation of the short, fluorophore-containing fragment from the quencher-containing strand. The separation of the fluorophore from the quencher results in a significant, measurable increase in fluorescence intensity that is directly proportional to OGG1 activity.[2][3][10][11]
Visualized Pathways and Workflow
OGG1 Base Excision Repair Pathways
The following diagram illustrates the canonical OGG1 repair pathway and the alternative pathway induced by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Damage Repair using TH10785 in Comet Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH10785 is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] this compound enhances the enzymatic activity of OGG1 and uniquely endows it with a new β,δ-lyase function.[1] This fundamentally alters the canonical BER pathway, shifting the repair mechanism from a dependency on apurinic endonuclease 1 (APE1) to polynucleotide kinase phosphatase (PNKP1).[1][3] These characteristics make this compound a valuable tool for studying the mechanisms of oxidative DNA damage repair and for developing therapeutic strategies for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and aging.[1][3]
The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for detecting DNA damage at the level of individual cells.[4][5] When combined with this compound, the comet assay can be a powerful tool to specifically measure the repair of oxidative DNA damage. This document provides detailed application notes and protocols for utilizing this compound in comet assays to assess its impact on the repair of induced oxidative DNA damage.
Mechanism of Action of this compound
This compound interacts with the active site of the OGG1 enzyme. This interaction not only increases the rate of 8-oxoG excision but also induces a novel lyase activity that allows OGG1 to cleave the DNA backbone at the resulting abasic (AP) site.[1] This bypasses the need for APE1, the enzyme that typically performs this function in the canonical BER pathway. The subsequent repair steps are then carried out by PNKP1.[1][3]
Data Presentation
The following table summarizes the expected quantitative data from a comet assay experiment designed to evaluate the effect of this compound on the repair of oxidative DNA damage. The data presented here is a template based on published findings describing a reduction in comet tail moment with this compound treatment following oxidative challenge.[1] Researchers should replace the placeholder values with their own experimental data.
| Treatment Group | DNA Damage Descriptor | Mean Value ± Standard Deviation |
| Untreated Control | Tail Moment | e.g., 2.5 ± 0.8 |
| % DNA in Tail | e.g., 5.2 ± 1.5 | |
| Oxidative Damaging Agent (e.g., KBrO₃) | Tail Moment | e.g., 25.7 ± 4.2 |
| % DNA in Tail | e.g., 48.9 ± 7.3 | |
| Oxidative Damaging Agent + this compound | Tail Moment | e.g., 12.3 ± 2.9 |
| % DNA in Tail | e.g., 23.5 ± 5.1 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[6] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Cell Culture and Treatment
The human osteosarcoma cell line U2OS is a suitable model for these studies.[1]
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Pre-treatment with this compound: Approximately 16 hours (overnight) prior to inducing DNA damage, replace the culture medium with fresh medium containing 10 µM this compound or a vehicle control (e.g., 0.1% DMSO).[1]
-
Induction of Oxidative DNA Damage:
-
Prepare a fresh solution of potassium bromate (KBrO₃) in serum-free culture medium.
-
Remove the medium containing this compound or vehicle and wash the cells once with sterile PBS.
-
Add the KBrO₃ solution (e.g., 20 mM) to the cells and incubate for 1 hour at 37°C.[1]
-
-
Post-incubation and Cell Harvest:
-
After the 1-hour incubation with KBrO₃, remove the damaging agent and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold PBS.
-
Alkaline Comet Assay Protocol
This protocol is adapted from standard alkaline comet assay procedures.[4][5]
-
Preparation of Slides:
-
Prepare 1% normal melting point agarose in distilled water and coat clean microscope slides. Let them dry completely.
-
-
Embedding Cells in Agarose:
-
Prepare 0.7% low melting point agarose in PBS and maintain it at 37°C.
-
Mix approximately 1 x 10⁴ cells with the low melting point agarose at a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in a freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of approximately 300 mA for 20-30 minutes. All these steps should be performed in the dark to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent DNA dye (e.g., SYBR Green or propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate comet assay software. At least 50-100 comets should be scored per slide.
-
The primary endpoints to be quantified are the tail moment and the percentage of DNA in the tail .
-
Visualizations
Caption: this compound-mediated alteration of the Base Excision Repair pathway.
Caption: Experimental workflow for the comet assay with this compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Mitochondrial OGG1 expression reduces age-associated neuroinflammation by regulating cytosolic mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches for DNA Repair Enzyme OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: TH10785 for High-Throughput Screening in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH10785 is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2][3][4] Unlike conventional approaches that focus on inhibiting DNA repair, this compound enhances the repair of oxidative DNA damage.[5] Mechanistically, this compound binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1][2] This interaction not only increases the enzymatic activity of OGG1 by up to 10-fold but also confers a novel β,δ-lyase function.[1][3][4] This alters the canonical BER pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the completion of repair, rather than the typical reliance on APE1.[1][3] The ability of this compound to modulate the DNA repair process presents a unique opportunity for therapeutic applications in diseases associated with high levels of oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.[5][6] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of oxidative DNA repair.
Data Presentation
Table 1: In Vitro Activity of this compound on OGG1
| Parameter | Value | Conditions | Reference |
| OGG1 Activation | ~10-fold increase in activity | Fluorescence-based biochemical assay | [4] |
| Binding Affinity (KD) to OGG1 | 5.5 µM | Fluorescence spectroscopy | [7] |
| Binding Affinity (KD) to OGG1 with AP-site DNA | 1.3 µM | Fluorescence spectroscopy | [7] |
| Maximal Enhancement Concentration | 6.25 µM | Fluorescence-based biochemical assay | [3] |
| Enzymatic Turnover (vmax) with AP-site substrate | Up to 20-fold increase | Kinetic analysis | [3][8] |
Table 2: Cellular Effects of this compound
| Cellular Process | Observation | Cell Type | Assay | Reference |
| OGG1 Recruitment | Increased recruitment to laser-induced DNA damage | U2OS OGG1-GFP | Live-cell confocal microscopy | [3] |
| DNA Strand Breaks (γH2AX) | Increased γH2AX foci formation | U2OS | Immunofluorescence | [3] |
| PNKP1 Dependency | Increased cell death in combination with PNKP1 inhibitor | U2OS | Cell viability assay | [3] |
| Oxidative DNA Lesion Repair | Increased repair of oxidative DNA lesions | Not specified | Not specified | [1] |
Signaling Pathway
The following diagram illustrates the modified Base Excision Repair pathway upon activation of OGG1 by this compound.
References
- 1. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CometChip: A High-throughput 96-Well Platform for Measuring DNA Damage in Microarrayed Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for TH10785 Administration and Dosage in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of TH10785
This compound is an activator of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). This compound binds to the active site of OGG1 and induces a novel β,δ-lyase enzymatic function. This altered activity enhances the repair of oxidative DNA damage. This modulation of the DNA repair pathway is a promising strategy for research in diseases associated with oxidative stress, such as neurodegenerative disorders, inflammation, and certain cancers.
Caption: Mechanism of action of this compound as an OGG1 activator.
Preparation of this compound for In Vivo Administration
A published protocol exists for preparing a suspended solution of this compound suitable for oral and intraperitoneal administration in animal models.[1]
Table 1: Formulation for this compound Suspended Solution
| Component | Volumetric Ratio | Example for 1 mL Working Solution |
| DMSO | 10% | 100 µL (from a 25 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol for Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.
-
Add PEG300 to the DMSO solution and mix thoroughly. For a 1 mL final volume, add 400 µL of PEG300.
-
Add Tween-80 and mix until the solution is homogeneous. For a 1 mL final volume, add 50 µL of Tween-80.
-
Add saline to the mixture to achieve the final desired volume and vortex thoroughly. For a 1 mL final volume, add 450 µL of saline.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
In Vitro Data to Inform Starting Doses
While direct in vivo dosage data is unavailable, in vitro studies provide valuable information on the concentrations at which this compound exhibits biological activity. This data can be used to estimate a starting dose for in vivo dose-range finding studies.
Table 2: Summary of In Vitro Effective Concentrations of this compound
| Concentration | Cell/Assay Type | Observed Effect |
| 2 µM | OGG1 binding assay | Affinity to OGG1 (KD=5.5 µM) |
| 6.25 µM | In vitro enzyme assay | Induces de novo β,δ-elimination |
| 10 µM | In vitro enzyme assay | Allows OGG1 to increase DNA repair at AP sites |
| 0-20 µM | Cell-based assay | Induces OGG1 β,δ-lyase activity |
Experimental Protocol: Dose-Range Finding (DRF) Study
A dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) of this compound in the specific animal model being used. The MTD is the highest dose that does not cause unacceptable toxicity.
Objective: To determine the MTD of this compound.
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
(Additional groups may be added for further dose escalation)
Starting Dose Selection: The starting dose should be a fraction of the dose estimated from in vitro data. A conservative approach is recommended.
Dose Escalation: Doses can be escalated in subsequent groups, for example, by a factor of 2 or 3.
Administration: Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) as a single dose.
Monitoring:
-
Clinical Observations: Monitor animals for signs of toxicity (e.g., changes in behavior, posture, activity, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Body Weight: Record body weight daily. A significant loss of body weight (e.g., >15-20%) is a key indicator of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.
Endpoint: The MTD is typically defined as the dose that causes a certain percentage of body weight loss (e.g., 10-15%) without mortality or severe clinical signs of distress.
Caption: Workflow for a dose-range finding study for this compound.
General Protocol for an In Vivo Efficacy Study
Once the MTD is determined, efficacy studies can be designed using doses at or below the MTD.
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
Animal Model: An appropriate animal model for the disease under investigation.
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Disease model + Vehicle
-
Group 3: Disease model + Low dose this compound
-
Group 4: Disease model + Mid dose this compound
-
(Optional: Positive control group)
Dosing Regimen: Based on the research question and pharmacokinetic properties (if known), a dosing schedule (e.g., once daily, twice daily) should be established.
Outcome Measures:
-
Pharmacodynamic Markers: Assess target engagement, for example, by measuring levels of 8-oxoG in relevant tissues.
-
Efficacy Endpoints: Measure disease-specific outcomes (e.g., tumor growth, behavioral improvements, inflammatory markers).
-
Toxicity Monitoring: Continue to monitor for any signs of toxicity throughout the study.
Disclaimer: These are generalized protocols and should be adapted to the specific experimental design and institutional guidelines. It is imperative to conduct thorough literature research on the specific animal model and disease being studied to refine these protocols further. All animal experiments must be conducted in accordance with ethical guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of TH10785 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TH10785 in experimental settings. Our focus is to provide clear, actionable guidance to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the Base Excision Repair (BER) pathway.[1][2] It binds to the active site of OGG1, enhancing its ability to recognize and excise oxidized guanine (8-oxoG) lesions from DNA.[2] Uniquely, this compound induces a novel β,δ-lyase activity in OGG1.[2][3] This alters the downstream repair pathway, making it dependent on Polynucleotide Kinase Phosphatase (PNKP) rather than the canonical AP Endonuclease 1 (APE1).[3][4]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: Extensive profiling of this compound has demonstrated a high degree of selectivity for OGG1. In a functional panel of enzymes, including other DNA glycosylases, minimal off-target inhibition was observed, indicating over 100-fold selectivity for OGG1.[5] This high specificity suggests that off-target effects are unlikely when used at appropriate concentrations.
Q3: Could the altered, PNKP-dependent DNA repair pathway be considered an "off-target" effect?
A3: This is a crucial point of clarification. The shift to a PNKP-dependent repair pathway is a direct consequence of this compound's on-target activation of OGG1's novel β,δ-lyase activity.[3][4] While this is a non-canonical repair pathway, it is not an off-target effect. Researchers should be aware that this altered signaling could lead to cellular phenotypes that differ from those expected with canonical BER. Understanding this unique mechanism is key to correctly interpreting experimental outcomes.
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or cellular stress in my experiments with this compound.
-
Possible Cause: While this compound is highly selective, excessive concentrations can lead to cellular stress. Alternatively, the cellular context, such as a dependency on the canonical APE1-mediated BER pathway, might make cells more sensitive to the this compound-induced shift to PNKP-dependent repair.
-
Troubleshooting Steps:
-
Confirm On-Target Effect with Genetic Knockdown: Use siRNA or shRNA to knock down OGG1 expression. If the phenotype observed with this compound is rescued or mimicked by OGG1 knockdown, it strongly suggests the effect is on-target.
-
Perform a Dose-Response Analysis: Titrate this compound to determine the minimal effective concentration for OGG1 activation in your system. This can help to minimize any potential off-target effects or cellular stress from overwhelming the PNKP-dependent pathway.
-
Investigate PNKP Dependence: Co-treatment with a PNKP inhibitor should exacerbate the cytotoxic effects of this compound if the phenotype is due to the on-target mechanism.[4]
-
Issue 2: My experimental results with this compound are inconsistent with previously published data on OGG1 function.
-
Possible Cause: The novel β,δ-lyase activity induced by this compound and the subsequent shift to a PNKP-dependent repair pathway can lead to different biological outcomes compared to studies that do not involve this specific mode of OGG1 activation.
-
Troubleshooting Steps:
-
Validate OGG1 Activation: Perform an in vitro OGG1 activity assay with purified OGG1 and a fluorescently labeled DNA probe containing an 8-oxoG lesion. This will confirm that this compound is activating OGG1 as expected.
-
Use a Structurally Unrelated OGG1 Activator (if available): Comparing the effects of this compound with another OGG1 activator that may not induce the same lyase activity can help to dissect the specific consequences of the PNKP-dependent pathway.
-
Diagram the Signaling Pathway: Visually mapping out the canonical versus the this compound-induced BER pathway can help to form hypotheses about why your results may differ and to design experiments to test these hypotheses.
-
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound from functional enzyme panels.
| Target Family | Assay Type | Result | Selectivity |
| DNA Glycosylases | Functional Inhibition | Limited inhibition (<50%) at 100 µM | >100-fold for OGG1 |
| NUDIX Family | Functional Assay | Negative for off-targets | High |
| Protein Kinases | Thermal Stability | Negative for off-targets | High |
Data sourced from a comprehensive profiling study.[5]
Experimental Protocols
1. OGG1 Knockdown using siRNA
-
Objective: To genetically validate that the observed cellular phenotype is dependent on OGG1.
-
Materials:
-
Target cells
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting OGG1 (pre-designed and validated)
-
Non-targeting control siRNA
-
Culture medium
-
Reagents for Western blotting or qRT-PCR
-
-
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (OGG1-targeting or non-targeting control) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency of OGG1 protein or mRNA levels using Western blotting or qRT-PCR, respectively.
-
Functional Assay: Treat the OGG1-knockdown and control cells with this compound and assess the phenotype of interest.
-
2. In Vitro OGG1 Activity Assay
-
Objective: To confirm the activation of OGG1 by this compound.
-
Materials:
-
Purified recombinant human OGG1
-
Fluorescently labeled DNA oligonucleotide probe containing a single 8-oxoG lesion
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 1 mM EDTA, pH 7.5)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
384-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add OGG1: Add 5 µL of purified OGG1 (final concentration e.g., 1 nM) to each well.
-
Initiate Reaction: Add 10 µL of the fluorescent DNA probe (final concentration e.g., 25 nM) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the fluorophore used in the probe.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the reaction rate against the this compound concentration to determine the activation profile.
-
Visualizations
Caption: Signaling pathways for canonical vs. This compound-induced Base Excision Repair.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TH10785 Incubation for Maximal OGG1 Activation
Welcome to the technical support center for the optimization of TH10785 incubation time to achieve maximal 8-Oxoguanine DNA Glycosylase 1 (OGG1) activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate OGG1?
A1: this compound is a small-molecule activator of OGG1. It functions by binding to the active site of OGG1, interacting with key amino acid residues phenylalanine-319 and glycine-42.[1] This interaction does not inhibit the enzyme but instead induces a novel β,δ-lyase enzymatic function.[1][2] This alters the standard Base Excision Repair (BER) pathway, allowing OGG1 to process abasic (AP) sites more efficiently.[3][4]
Q2: What is the optimal incubation time for this compound to achieve maximal OGG1 activation?
A2: The optimal incubation time for this compound can vary depending on the experimental system (in vitro vs. cellular assays) and the specific endpoint being measured. While a definitive time-course study for maximal activation is not extensively published, here are some general guidelines based on available data:
-
In Vitro/Biochemical Assays: Incubation times of around 30-60 minutes at 37°C are commonly used for OGG1 activity assays and have been shown to be effective for this compound-mediated activation.[1][5]
-
Cellular Assays: In cell-based experiments, incubation times can range from 2 hours to 72 hours .[1][4] Shorter incubation times (e.g., 2-8 hours) are often sufficient to observe increased OGG1 recruitment to DNA damage sites and enhanced repair.[2][6] Longer incubation times may be necessary to observe downstream effects on cell viability or gene expression.[1]
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound also varies by experimental context:
-
In Vitro/Biochemical Assays: Concentrations in the micromolar (µM) range, typically between 1 µM and 10 µM , are effective.[4] Some studies have shown maximal enhancement at 6.25 µM.[3]
-
Cellular Assays: Effective concentrations in cell culture generally range from 1 µM to 20 µM .[1][4]
Q4: How does this compound alter the Base Excision Repair (BER) pathway?
A4: this compound induces a novel β,δ-lyase activity in OGG1. In the canonical BER pathway, after OGG1 removes the 8-oxoG base, APE1 (Apurinic/apyrimidinic endonuclease 1) is required to incise the DNA backbone at the resulting AP site. However, the enhanced lyase activity conferred by this compound allows OGG1 to cleave the AP site itself. This bypasses the need for APE1 and instead creates a dependency on Polynucleotide Kinase Phosphatase (PNKP1) to process the resulting DNA ends for subsequent repair steps.[2][3][7]
Q5: What are some common reasons for seeing low or no OGG1 activation with this compound?
A5: Several factors could contribute to suboptimal results:
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Reagent Stability: Ensure this compound and OGG1 enzyme are stored correctly and have not undergone multiple freeze-thaw cycles.[5]
-
Suboptimal Assay Conditions: OGG1 activity is sensitive to pH and salt concentrations. The recommended buffer is typically PBS at pH 7.4.[5]
-
Incorrect Incubation Time or Temperature: Deviations from the optimal 37°C incubation temperature can reduce enzyme activity.[5]
-
Inhibitors in Sample: Cell lysates or other reagents may contain inhibitors of OGG1.
-
Low OGG1 Expression: The cell line being used may have low endogenous expression of OGG1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no OGG1 activity detected in a biochemical assay. | 1. Degraded OGG1 enzyme. 2. Incorrect buffer conditions (pH, salt). 3. Inaccurate pipetting or assay setup. | 1. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Use a fresh vial if degradation is suspected. 2. Verify the pH and composition of your reaction buffer. A standard buffer is PBS at pH 7.4.[5] 3. Double-check all calculations and pipetting steps. Use a positive control with known active OGG1.[5] |
| Inconsistent results between experiments. | 1. Variability in reagent preparation. 2. Different incubation times or temperatures. | 1. Prepare master mixes for your reaction components to minimize pipetting errors. 2. Ensure consistent incubation conditions across all experiments. |
| High background signal in a cleavage-based assay. | 1. Contaminating nucleases in the OGG1 preparation. 2. Poor quality DNA substrate. | 1. Include a control with an undamaged DNA substrate to check for non-specific cleavage. 2. Ensure the purity and integrity of your oligonucleotide substrate. |
| No effect of this compound observed in a cellular assay. | 1. Insufficient this compound concentration or incubation time. 2. Low OGG1 expression in the cell line. 3. Compensatory DNA repair pathways are active. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and endpoint. 2. Confirm OGG1 expression levels by Western blot. 3. Investigate the expression and activity of other DNA glycosylases like NEIL1 and NEIL2.[8] |
Experimental Protocols
Protocol: In Vitro OGG1 Activity Assay with this compound
This protocol is for a fluorescence-based assay to measure the AP lyase activity of OGG1 stimulated by this compound.
Materials:
-
Recombinant human OGG1 protein
-
This compound
-
Fluorescently labeled DNA substrate containing an 8-oxoguanine (8-oxoG) lesion (e.g., a 5'-FAM labeled oligo with an internal 8-oxoG, and a 3'-Dabcyl quencher on the complementary strand)
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute OGG1 enzyme to a final concentration of 800 pM in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only vehicle control.
-
Dilute the DNA substrate to a final concentration of 10 nM in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the this compound dilutions or vehicle control.
-
Add the OGG1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for this compound to bind to OGG1.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DNA substrate to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence signal every minute for 60 minutes. The increase in fluorescence corresponds to the cleavage of the substrate by OGG1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the optimal activating concentration.
-
Visualizations
Caption: Canonical Base Excision Repair (BER) pathway for 8-oxoG.
Caption: this compound-activated OGG1 repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
dealing with TH10785 cytotoxicity at high concentrations
Welcome to the technical support center for TH10785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound and troubleshooting potential issues, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes oxidized guanine (8-oxoG) from DNA.[1][2][3][4] this compound interacts with specific amino acids (phenylalanine-319 and glycine-42) in OGG1, enhancing its enzymatic activity by up to 10-fold.[2][5][6] Uniquely, this compound induces a novel β,δ-lyase function in OGG1, which alters the standard repair pathway.[1][2][7]
Q2: How does this compound alter the DNA repair pathway?
A2: In the canonical BER pathway, after OGG1 removes 8-oxoG, apurinic endonuclease 1 (APE1) processes the resulting abasic (AP) site.[2] this compound-activated OGG1, with its induced β,δ-lyase activity, cleaves the DNA backbone at the AP site. This bypasses the need for APE1 and instead creates a dependency on polynucleotide kinase phosphatase (PNKP1) for subsequent repair.[2][5][7][8]
Q3: Is this compound expected to be cytotoxic?
A3: this compound is generally characterized by minimal off-target effects and is used to prevent certain types of cell death, such as paraptosis, by enhancing DNA repair.[6] However, cytotoxicity can be observed, particularly at higher concentrations or when combined with inhibitors of downstream repair factors like PNKP1.[7] The accumulation of unrepaired DNA single-strand breaks due to the altered repair pathway can lead to cell death.[7]
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental goals. Published studies have used a range of concentrations, typically from 1 µM to 20 µM.[1][5] For maximal enhancement of OGG1 activity in vitro, a concentration of 6.25 µM has been noted, with activity decreasing at higher concentrations.[1][7]
Troubleshooting Guide: Dealing with this compound Cytotoxicity
This guide provides a structured approach to troubleshoot unexpected cytotoxicity when using this compound at high concentrations.
Issue 1: Higher-than-expected cytotoxicity observed with this compound treatment alone.
Possible Cause 1: Concentration is too high.
-
Explanation: While this compound activates OGG1, excessively high concentrations might lead to off-target effects or an overwhelming accumulation of DNA strand breaks that the cell cannot efficiently repair, even with functional PNKP1. At concentrations above 6.25 µM, the turnover of 8-oxoG substrates has been observed to decrease in vitro, suggesting a potential for non-productive binding or inhibition at very high concentrations.[7]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration that maximizes OGG1 activation without inducing significant cell death in your specific cell line.
-
Monitor DNA damage: Use markers like γH2AX to assess the level of DNA strand breaks at different concentrations. An increase in DNA damage that correlates with cytotoxicity suggests the repair capacity of the cells has been exceeded.[7]
-
Possible Cause 2: Cell line is particularly sensitive.
-
Explanation: Cells with underlying defects in DNA damage response (DDR) pathways, particularly in PNKP1 or other factors involved in single-strand break repair, may be more susceptible to this compound-induced cytotoxicity.
-
Troubleshooting Steps:
-
Characterize your cell line: If possible, assess the expression and activity of key DNA repair proteins, including PNKP1.
-
Use a control cell line: Compare the cytotoxic effects of this compound in your experimental cell line with a well-characterized, robust cell line (e.g., U2OS).[7]
-
Issue 2: Synergistic cytotoxicity observed when combining this compound with other compounds.
Possible Cause: Inhibition of the PNKP1-dependent repair pathway.
-
Explanation: The primary mechanism for this compound-induced cytotoxicity reported in the literature is its combination with a PNKP1 inhibitor (PNKP1i).[7] By activating OGG1's β,δ-lyase activity, this compound creates a reliance on PNKP1. Inhibiting PNKP1 in this context leads to a massive accumulation of unrepaired DNA single-strand breaks, triggering a strong DDR and subsequent cell death.[4][7]
-
Troubleshooting Steps:
-
Evaluate co-treatment compounds: If you are co-treating cells with other drugs, investigate whether they have any known inhibitory effects on PNKP1 or other single-strand break repair proteins.
-
Staggered treatment: Consider staggering the administration of this compound and the other compound to see if this mitigates the cytotoxic effect.
-
Data Presentation
Table 1: Summary of this compound Concentrations Used in In Vitro Studies
| Concentration | Cell Line/System | Experimental Context | Outcome | Reference |
| 1 µM - 10 µM | U2OS | Investigating recruitment to laser-damaged sites | Increased OGG1 recruitment | [7] |
| 2 µM | In vitro | Measuring binding affinity to OGG1 | KD = 5.5 µM (1.3 µM with AP-site DNA) | [1] |
| 6.25 µM | In vitro | Biochemical assay for OGG1 activity | Maximal enhancement of reaction rate | [1][7] |
| 10 µM | U2OS | Induction of DNA damage response with PNKP1i | Strong induction of γH2AX and 53BP1 foci | [7] |
| 10 µM | Lens Epithelial Cells | Suppression of H₂O₂-induced paraptosis | Significant efficacy in suppressing cell death | [6] |
| 0 - 20 µM | Not specified | Induction of OGG1 β,δ-lyase activity | Shifts cells toward PNKP1 dependence | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Plate your cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in your cell culture medium. A suggested range is 0.2, 0.5, 1, 2.5, 5, 10, 20, and 40 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Add an equal volume of the 2X this compound stock solutions to the corresponding wells to achieve final concentrations of 0.1, 0.25, 0.5, 1.25, 2.5, 5, 10, and 20 µM.
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, PrestoBlue, or CellTiter-Glo.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 and identify the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing DNA Damage via γH2AX Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM) and/or in combination with a PNKP1 inhibitor for the desired time (e.g., 24 hours). Include a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 20 minutes.
-
Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block with 4% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-γH2AX antibody (e.g., Millipore JBW301 or Abcam ab2893) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per cell nucleus.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in altering the DNA base excision repair pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of TH10785 in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of TH10785 in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). This compound binds to the active site of OGG1, enhancing its enzymatic activity and promoting the repair of oxidative DNA damage.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] It is generally considered insoluble in water.
Q4: How should I prepare a stock solution of this compound?
High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[4] For example, a 10 mM stock solution can be prepared by dissolving 2.67 mg of this compound (Molecular Weight: 267.37 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved before storing at -20°C or -80°C.
Q5: How do I prepare working solutions of this compound in aqueous experimental buffers?
Due to its low aqueous solubility, it is crucial to first prepare a high-concentration stock solution in DMSO. This stock solution can then be diluted into the final aqueous buffer to the desired working concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Vigorous mixing is essential during the dilution step to prevent precipitation.
Troubleshooting Guide
Problem: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer.
-
Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Decrease the final concentration of this compound: The effective concentration may be lower than intended due to precipitation.
-
Increase the percentage of DMSO in the final solution: While keeping it as low as possible, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Use a co-solvent: In some cases, the addition of a small amount of another organic solvent like ethanol to the final buffer might improve solubility. Compatibility with the experimental system must be verified.
-
Sonication: Briefly sonicating the final working solution can help to dissolve small precipitates.[1]
-
-
Problem: I am seeing a loss of this compound activity in my experiments over time.
-
Cause 1: Degradation in aqueous buffer.
-
Solution:
-
Prepare fresh working solutions: this compound, like other quinazoline derivatives, may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.[5][6][7] It is best to prepare the final working solution immediately before use.
-
Optimize buffer pH: The stability of quinazoline compounds can be pH-dependent. While specific data for this compound is limited, maintaining a pH between 7.0 and 8.0 is generally recommended for OGG1 activity assays.
-
Minimize exposure to light and oxygen: Although not specifically documented for this compound, small organic molecules can be sensitive to light and oxidation. Store solutions in the dark and consider using de-gassed buffers if oxidation is a concern.
-
-
-
Cause 2: Adsorption to plasticware.
-
Solution:
-
Use low-binding plasticware: Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the effective concentration.
-
Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.01-0.1%) to the buffer can help to prevent non-specific binding of small molecules to surfaces.
-
-
Problem: I am observing high background or off-target effects in my cell-based assays.
-
Cause: The concentration of this compound or the vehicle (DMSO) is too high.
-
Solution:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that gives the desired effect without causing toxicity or off-target effects.
-
Maintain a low final DMSO concentration: As a general rule, keep the final DMSO concentration below 0.5% in cell culture experiments. Always include a vehicle control with the same DMSO concentration as the treated samples.
-
-
Data Presentation: Buffer Compositions for Successful this compound Experiments
| Assay Type | Buffer System | pH | Key Components | This compound Concentration | Reference |
| OGG1 Activity Assay (in vitro) | Tris-HCl | 8.0 | 25 mM Tris-HCl, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20 | 6.25 µM | [8][9] |
| OGG1 Activity Assay (in vitro) | HEPES | 7.5 | 30 mM HEPES, 4% glycerol, 20 mM EDTA | 6.25 µM | [9] |
| Cell-Based Assays (U2OS cells) | Cell Culture Medium (e.g., DMEM) | ~7.4 | Supplemented with FBS | 1 µM - 20 µM | [9][10] |
| Cell-Based Assays (Lens Epithelial Cells) | Cell Culture Medium | ~7.4 | - | 10 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out 2.67 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation (e.g., 10 µM in a 1 mL final volume):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired pre-warmed aqueous experimental buffer.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
Use the working solution immediately in your experiment.
-
Protocol 2: In Vitro OGG1 Activity Assay
This protocol is adapted from published studies using this compound.[8][9]
-
Prepare the OGG1 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20.
-
Prepare the DNA Substrate: A fluorescently labeled oligonucleotide containing an 8-oxoG lesion.
-
Prepare the this compound Working Solution: Dilute the DMSO stock solution into the OGG1 Assay Buffer to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Assay Procedure:
-
In a 384-well plate, add the DNA substrate and the this compound working solution (or vehicle control).
-
Initiate the reaction by adding recombinant human OGG1 enzyme.
-
Incubate at 37°C and monitor the increase in fluorescence over time, which corresponds to the excision of the 8-oxoG lesion.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the this compound concentration to determine the activation profile.
Visualizations
Caption: OGG1 signaling pathway in base excision repair and the role of this compound.
Caption: A logical workflow for assessing the stability of this compound in experimental buffers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TH 10785 | Glycosylases | Tocris Bioscience [tocris.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
refining TH10785 delivery methods for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH10785 in in vivo experiments. The information is designed to address specific issues that may be encountered during the formulation, delivery, and experimental application of this novel OGG1 activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] It functions by interacting with the phenylalanine-319 and glycine-42 amino acids of OGG1, which enhances the enzyme's activity.[1] A key feature of this compound is that it induces a de novo β,δ-lyase function in OGG1.[1][3] This alters the standard base excision repair (BER) pathway. Instead of relying on APE1 for apurinic/apyrimidinic (AP) site cleavage, the repair process becomes dependent on polynucleotide kinase phosphatase (PNKP1) activity.[3][4][5][6]
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: this compound has been formulated for in vivo use in several ways. Due to its limited aqueous solubility, it is often prepared as a suspension or a clear solution using a combination of solvents. Commonly used vehicles include:
-
A suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
A clear solution with DMSO and corn oil.[1]
-
A clear solution using DMSO and a saline solution containing 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin).[1]
The choice of vehicle will depend on the specific experimental requirements, including the desired route of administration and potential vehicle-related toxicity.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in DMSO is ≥ 53 mg/mL (198.22 mM).[7] For in vivo formulations, a common starting concentration for a DMSO stock solution is 25.0 mg/mL.[1] The final concentration in the delivery vehicle is typically prepared to be ≥ 2.5 mg/mL.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound during formulation or administration. | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Interaction with other components in the formulation. | - Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare fresh formulations before each use.- Ensure all components are fully dissolved before adding the next solvent in a multi-step preparation.[7]- Consider using a different vehicle system, such as one containing SBE-β-CD for improved solubility.[1] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound.- Improper formulation or administration.- Variability in animal models. | - Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]- Verify the accuracy of the formulation preparation and the administration technique.- Ensure consistent dosing and timing across all experimental groups.- Increase the number of animals per group to account for biological variability. |
| Observed toxicity or adverse effects in animal models. | - Toxicity of the delivery vehicle (e.g., DMSO).- Off-target effects of this compound at high concentrations.- The generation of DNA strand breaks by the catalytic activity of this compound.[3] | - Conduct a pilot study to determine the maximum tolerated dose (MTD) of the formulation in your specific animal model.- Reduce the percentage of DMSO in the final formulation, if possible.- Consider alternative delivery routes that might reduce systemic exposure.- Titrate the dose of this compound to the lowest effective concentration. |
| Lack of a clear cellular response to this compound treatment. | - Insufficient dose or bioavailability.- The cellular context may lack dependence on the OGG1 pathway.- The experimental endpoint may not be sensitive to the effects of this compound. | - Increase the dose of this compound, being mindful of potential toxicity.- Evaluate the expression levels of OGG1 and PNKP1 in your cell or tissue model.- Consider co-treatment with an agent that induces oxidative stress to enhance the dependence on the OGG1 repair pathway.- Measure direct markers of OGG1 activity or DNA damage, such as γH2AX levels.[3] |
Experimental Protocols & Data
This compound In Vivo Formulation Protocols
| Protocol | Components | Solubility | Appearance | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.35 mM) | Suspended solution | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.35 mM) | Clear solution | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.35 mM) | Clear solution | [1] |
Note: When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[7]
In Vitro Activity of this compound
| Concentration | Incubation Time | Observed Effect | Reference |
| 6.25 µM | 30 min | Induces de novo β,δ-elimination in vitro. | [1] |
| 10 µM | 0-2 min | Allows OGG1 to increase DNA repair by addressing AP sites. | [1] |
| 0-20 µM | 72 h | Induces OGG1 β,δ-lyase activity, shifting cells toward PNKP1 dependence. | [1] |
| 2 µM | N/A | Has a KD of 5.5 µM for OGG1, which increases to 1.3 µM in the presence of an AP site analog. | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in altering the DNA damage repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
addressing inconsistencies in TH10785 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TH10785 in their experiments. The information is designed to address potential inconsistencies in experimental outcomes by providing a clear understanding of the compound's mechanism of action and best practices for its use.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presenting them in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected OGG1 activity upon this compound treatment.
-
Question: We are treating cells with this compound to activate 8-oxoguanine DNA glycosylase 1 (OGG1) but observe variable or minimal increase in DNA repair. What could be the underlying cause?
-
Possible Causes and Solutions:
-
Cellular Context and Protein Expression: The activity of this compound is dependent on the cellular environment. Specifically, the this compound-induced OGG1 activity bypasses the need for APE1 and instead relies on polynucleotide kinase phosphatase (PNKP1).[1][2][3][4][5] Ensure that the cell lines used in your experiments express sufficient levels of PNKP1. Consider quantifying PNKP1 expression levels in your model system.
-
Compound Concentration and Treatment Time: The effective concentration of this compound can vary between cell lines and experimental conditions. Refer to the table below for concentrations used in published studies. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Treatment times in published studies range from minutes to 72 hours.[6]
-
Induction of Oxidative Damage: this compound enhances the repair of existing oxidative DNA damage. Ensure that you are inducing a measurable level of oxidative DNA damage (e.g., using H₂O₂ or KBrO₃) before or concurrently with this compound treatment.[1][7]
-
Issue 2: Unexpected cellular toxicity or off-target effects.
-
Question: We are observing unexpected cytotoxicity after treating cells with this compound, even at concentrations reported in the literature. What might be the reason?
-
Possible Causes and Solutions:
-
Combined Treatment with PNKP1 Inhibitors: The combination of this compound and a PNKP1 inhibitor can lead to increased cell death.[3][4] This is because this compound shifts the DNA repair pathway to be dependent on PNKP1.[1][2] If your experimental setup includes other compounds, verify their potential interactions with the PNKP1-dependent repair pathway.
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Solvent and Storage: this compound is typically dissolved in DMSO.[8] Ensure that the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is recommended to perform a viability assay to establish a non-toxic working concentration range for your specific cell line.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1).[6][8] It interacts with amino acids phenylalanine-319 and glycine-42 in the OGG1 active site.[1][2][6] This interaction not only increases the enzyme's activity by up to 10-fold but also confers a novel β,δ-lyase function.[1][2][6] This altered enzymatic activity changes the downstream DNA repair pathway, making it dependent on PNKP1 instead of the canonical APE1.[1][2][3][4][5]
How does this compound binding to OGG1 alter the DNA repair pathway?
The diagram below illustrates the this compound-modified OGG1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ovid.com [ovid.com]
- 5. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Quantifying TH10785's Effect on Lyase Activity
Disclaimer: TH10785 is a specific activator of 8-oxoguanine DNA glycosylase 1 (OGG1), inducing a novel β,δ-lyase function. The information provided below is based on the known mechanism of this compound and general principles of enzyme kinetics and lyase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect lyase activity?
A1: this compound is a small molecule activator of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] It binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1][3] This interaction induces a novel β,δ-lyase enzymatic function in OGG1, allowing it to cleave apurinic/apyrimidinic (AP) sites in DNA.[1][4][5] This alters the standard DNA repair pathway, making it dependent on polynucleotide kinase phosphatase (PNKP1) instead of AP endonuclease 1 (APE1).[3][4][5]
Q2: What type of lyase activity does this compound induce?
A2: this compound induces a β,δ-lyase activity in OGG1.[1][4][5] This means it can cleave the phosphodiester backbone of DNA at an AP site. This is a gained function, as OGG1's primary role is to excise the damaged base 8-oxoguanine.
Q3: What are the key reagents needed to quantify the this compound-induced lyase activity?
A3: To quantify this activity, you will typically need:
-
Purified recombinant OGG1 enzyme.
-
This compound.
-
A DNA substrate containing an AP site. This is often a fluorescently labeled oligonucleotide.
-
Reaction buffer with appropriate pH and salt concentrations.
-
A method to separate and visualize the cleaved and uncleaved DNA fragments, such as denaturing polyacrylamide gel electrophoresis (PAGE).
Q4: How can I measure the kinetics of the this compound-induced lyase activity?
A4: To determine the kinetic parameters (like Vmax and Km), you should perform the lyase activity assay with a fixed concentration of OGG1 and this compound, while varying the concentration of the AP site-containing DNA substrate.[6] The initial reaction rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low lyase activity observed. | 1. Degraded this compound. 2. Inactive OGG1 enzyme. 3. Incorrect buffer conditions (pH, ionic strength). 4. Sub-optimal reaction temperature. | 1. Use a fresh aliquot of this compound. 2. Verify OGG1 activity with a standard glycosylase assay. 3. Optimize the buffer components.[6] 4. Perform the assay at the optimal temperature for OGG1 (typically 37°C). |
| High background signal (cleavage in no-enzyme control). | 1. Spontaneous cleavage of the AP site (AP sites are labile). 2. Contamination of reagents with nucleases. | 1. Minimize incubation times and keep samples on ice. 2. Use nuclease-free water and reagents. |
| Inconsistent results between replicates. | 1. Pipetting errors. 2. Incomplete mixing of reaction components. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and proper pipetting technique.[8] 2. Gently vortex or pipette to mix all components thoroughly. 3. Use a calibrated incubator or water bath. |
| Reaction rate does not saturate at high substrate concentrations. | 1. The substrate concentrations used are not high enough to reach Km. 2. The presence of contaminating enzymes in a cell lysate experiment. | 1. Increase the range of substrate concentrations.[9] 2. If using cell lysates, consider purifying the enzyme of interest.[10] |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes.
Table 1: Effect of this compound Concentration on OGG1 Lyase Activity
| This compound (µM) | Initial Rate (nM product/min) |
| 0 | 0.5 ± 0.1 |
| 1 | 5.2 ± 0.4 |
| 5 | 25.8 ± 1.9 |
| 10 | 45.1 ± 3.2 |
| 20 | 48.3 ± 3.5 |
Table 2: Kinetic Parameters of this compound-Induced OGG1 Lyase Activity
| Parameter | Value |
| Vmax (nM product/min) | 50.2 ± 2.1 |
| Km (nM DNA substrate) | 85.4 ± 7.3 |
Experimental Protocols
Protocol: In Vitro OGG1 Lyase Activity Assay
1. Reagent Preparation:
-
Reaction Buffer (10X): 500 mM HEPES, 1 M KCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5. Store at -20°C.
-
DNA Substrate: A 25-base pair oligonucleotide with a single AP site, 5'-labeled with a fluorescent dye (e.g., 6-FAM). Resuspend to a stock concentration of 10 µM in nuclease-free water.
-
OGG1 Enzyme: Dilute purified recombinant human OGG1 to a working stock of 100 nM in 1X Reaction Buffer.
-
This compound: Prepare a 1 mM stock solution in DMSO.
2. Reaction Setup:
-
On ice, prepare a master mix containing 1X Reaction Buffer, 10 µM this compound, and the desired concentration of DNA substrate.
-
Aliquot the master mix into reaction tubes.
-
Initiate the reaction by adding OGG1 enzyme to a final concentration of 10 nM. The final reaction volume is 20 µL.
-
Include a "no enzyme" control for each substrate concentration.
3. Incubation:
-
Incubate the reactions at 37°C for 15 minutes. Ensure the time is within the linear range of the reaction.
4. Reaction Termination:
-
Stop the reaction by adding 20 µL of a stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
5. Analysis:
-
Separate the cleaved and uncleaved DNA fragments using a 15% denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled DNA using a gel imager.
-
Quantify the band intensities to determine the percentage of cleaved substrate. Convert this to the concentration of product formed.
Visualizations
Caption: this compound-induced alteration of the Base Excision Repair (BER) pathway.
Caption: Experimental workflow for the in vitro OGG1 lyase activity assay.
Caption: Troubleshooting logic for low or no lyase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rcsb.org [rcsb.org]
- 4. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential artifacts in TH10785-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH10785 in their assays. The information is designed to help mitigate potential artifacts and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] this compound binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[3] This interaction enhances the enzyme's activity approximately 10-fold and, critically, induces a novel β,δ-lyase function.[3] This alters the canonical BER pathway, making the repair of the resulting apurinic/apyrimidinic (AP) site independent of APE1 and instead reliant on polynucleotide kinase phosphatase (PNKP1).[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO or ethanol can be stored at -80°C for up to one year or at -20°C for one month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6] this compound is soluble in DMSO and ethanol (≥10 mg/mL) but insoluble in water.[5][7] When preparing solutions, ensure fresh, anhydrous DMSO is used, as moisture can reduce solubility.[5]
Q3: Are there any known off-target effects of this compound?
Current research suggests that this compound has minimal off-target effects.[8] However, it is important to note that comprehensive off-target profiling for this compound is not yet widely published. In contrast, studies on OGG1 inhibitors, such as TH5487 and SU0268, have revealed off-target effects on ABC family transporters (MDR1 and BCRP) and mitotic progression.[9][10][11] While this compound is an activator with a different chemical structure, researchers should remain mindful of potential unforeseen effects and include appropriate controls in their experiments.
Q4: Does this compound exhibit a bell-shaped dose-response curve?
Yes, a bell-shaped activity curve has been observed for this compound in in vitro OGG1 activity assays.[12] The activity of OGG1 increases with this compound concentration up to an optimal point, after which higher concentrations lead to a decrease in activity. This is thought to be due to competition with the 8-oxoG substrate at saturating concentrations of this compound.[4] This phenomenon is a critical consideration for experimental design, and it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no OGG1 activation | Improper storage or handling of this compound: Repeated freeze-thaw cycles or exposure to moisture can degrade the compound. | Ensure this compound is stored correctly at -20°C (powder) or -80°C (stock solution).[5] Use fresh, anhydrous DMSO for preparing solutions.[5] Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Suboptimal this compound concentration: Due to the bell-shaped dose-response curve, a concentration that is too high can lead to reduced activity.[12] | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay (e.g., 1 µM, 6.25 µM, 10 µM have been used in various studies).[4][6] | |
| Incorrect assay buffer conditions: OGG1 activity is sensitive to pH and salt concentrations. | Use a recommended buffer for OGG1 assays, typically around pH 7.4-8.0.[13][14] Ensure buffer components are compatible with both OGG1 and this compound activity. | |
| Inconsistent or variable results | Precipitation of this compound: The compound has low aqueous solubility and may precipitate in assay buffers. | If precipitation is observed, gentle heating and/or sonication may aid dissolution.[6] Consider using a carrier solvent like DMSO, ensuring the final concentration in the assay is low and consistent across all wells. |
| Cell line variability: Different cell lines may have varying endogenous levels of OGG1 and PNKP1, affecting the response to this compound. | Characterize the expression levels of OGG1 and PNKP1 in your cell line. Consider using a cell line with known expression levels or overexpressing these proteins for more consistent results. | |
| Unexpected cellular toxicity | High concentration of this compound or vehicle: High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells. | Determine the optimal, non-toxic concentration of this compound and the vehicle through a viability assay (e.g., MTT, trypan blue exclusion). Keep the final DMSO concentration below 0.5%. |
| Accumulation of DNA damage intermediates: The shift to PNKP1-dependent repair can lead to an accumulation of toxic DNA single-strand breaks if PNKP1 is overwhelmed or inhibited.[4] | Ensure your experimental system has sufficient PNKP1 activity. Be cautious when combining this compound with inhibitors of PNKP1 or other DNA repair proteins, as this can lead to increased cell death.[4] |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Activity
| Parameter | Value | Conditions |
| OGG1 Binding (KD) | 5.5 µM | In the absence of DNA |
| 1.3 µM | In the presence of an AP site analog DNA | |
| OGG1 Activity Enhancement | ~10-fold | In vitro biochemical assay |
| Optimal In Vitro Concentration | 6.25 µM | For de novo β,δ-elimination |
Note: Data compiled from multiple sources.[3][6] Conditions may vary between studies.
Table 2: Recommended Concentration Ranges for this compound in Cellular Assays
| Cell Type | Concentration Range | Application |
| U2OS | 1 µM - 10 µM | OGG1 recruitment, DNA repair studies |
| A549 | 10 µM - 100 µM | Inhibition of oxidative damage |
| Lens Epithelial Cells (LECs) | 10 µM | Inhibition of paraptosis |
Note: Optimal concentrations should be determined empirically for each cell line and experimental setup.[4][7][8]
Experimental Protocols & Methodologies
General Protocol for Assessing this compound Activity in a Cellular Assay (Immunofluorescence for DNA Damage)
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 16 hours).[12]
-
Induction of Oxidative Damage: Induce oxidative DNA damage by treating cells with an agent like KBrO₃ (e.g., 20 mM for 1 hour) or H₂O₂.[12]
-
Recovery: Remove the damaging agent and allow cells to recover in fresh media containing this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.[12]
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 4% BSA). Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX or 53BP1).[12] Wash and incubate with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of DNA damage foci per nucleus.
Visualizations
Caption: this compound alters the canonical Base Excision Repair pathway.
Caption: A general experimental workflow for this compound-based assays.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 3. rcsb.org [rcsb.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Validation & Comparative
Validating the Specificity of TH10785 for OGG1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TH10785, a known activator of 8-oxoguanine DNA glycosylase 1 (OGG1), with alternative OGG1 modulators. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows to critically evaluate the specificity of this compound.
Introduction to OGG1 and its Modulation
8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG), a common form of oxidative DNA damage. The modulation of OGG1 activity is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. While inhibitors of OGG1 have been developed to sensitize cancer cells to DNA-damaging agents, activators like this compound are being explored for their potential to mitigate conditions associated with high levels of oxidative stress.
This compound activates OGG1 through a unique mechanism. It binds to the active site of OGG1, interacting with phenylalanine-319 and glycine-42.[1] This interaction not only enhances the enzyme's catalytic rate by approximately 10-fold but also confers a novel β,δ-lyase activity.[2] This alters the downstream repair pathway, making it dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical apurinic/apyrimidinic endonuclease 1 (APE1).
Data Presentation: this compound in Comparison to OGG1 Inhibitors
To provide a clear comparison of this compound with other well-characterized OGG1 modulators, the following table summarizes their key quantitative parameters.
| Compound | Class | Mechanism of Action | Potency/Binding Affinity | Reference |
| This compound | Activator | Binds to the OGG1 active site, inducing a novel β,δ-lyase activity. | Maximal effect at 6.25 µM; K D = 5.5 µM (to OGG1 alone), 1.3 µM (to OGG1-AP site DNA complex) | [1] |
| TH5487 | Inhibitor | Competitive inhibitor that binds to the OGG1 active site, preventing DNA binding. | IC50 = 342 nM | [3] |
| SU0268 | Inhibitor | Potent and specific competitive inhibitor of OGG1. | IC50 = 59 nM | [3] |
Specificity of this compound
In contrast, studies on the OGG1 inhibitors TH5487 and SU0268 have revealed off-target effects on ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP). This highlights the importance of thorough off-target profiling for any small molecule modulator.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the activity and specificity of OGG1 modulators.
Fluorescence-Based OGG1 Activity Assay
This assay provides a real-time measurement of OGG1 activity.
Principle: A dual-labeled oligonucleotide probe containing a single 8-oxoG lesion is used. The probe has a fluorophore and a quencher in close proximity. Upon recognition and cleavage of the 8-oxoG by OGG1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to OGG1 activity.
Materials:
-
Purified recombinant human OGG1
-
Fluorescent 8-oxoG DNA probe
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the fluorescent DNA probe at a final concentration of 100 nM.
-
Add the test compound (e.g., this compound or an inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified OGG1 to a final concentration of 1-10 nM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time.
Gel-Based OGG1 Cleavage Assay
This assay directly visualizes the cleavage of a DNA substrate by OGG1.
Principle: A radioactively or fluorescently labeled double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is incubated with OGG1. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a smaller, cleaved product indicates OGG1 activity.
Materials:
-
Purified recombinant human OGG1
-
5'-end labeled (e.g., with 32P or a fluorescent dye) double-stranded oligonucleotide containing an 8-oxoG lesion
-
Assay Buffer (as above)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Gel electrophoresis apparatus
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Set up the reaction in a microcentrifuge tube containing the assay buffer and the labeled DNA substrate (e.g., 10 nM final concentration).
-
Add the test compound at various concentrations, including a vehicle control.
-
Initiate the reaction by adding purified OGG1 (e.g., 10 nM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the substrate and product is achieved.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities to determine the percentage of cleaved substrate.
Visualizations
Signaling Pathway of OGG1 in Base Excision Repair
Caption: OGG1's role in canonical and this compound-mediated base excision repair.
Experimental Workflow for Validating OGG1 Modulators
Caption: A logical workflow for the validation of OGG1 modulators like this compound.
Logical Relationships in this compound Specificity Validation
Caption: Logical relationships in determining the on-target versus off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemogenomic Screening in a Patient‐Derived 3D Fatty Liver Disease Model Reveals the CHRM1‐TRPM8 Axis as a Novel Module for Targeted Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGG1 Activators: Evaluating the Efficacy of TH10785 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Oxidative DNA damage is a constant threat to genomic integrity and a key contributor to aging and various pathologies, including cancer and neurodegenerative diseases. The primary enzyme responsible for initiating the repair of the common oxidative lesion 8-oxoguanine (8-oxoG) is 8-oxoguanine DNA glycosylase 1 (OGG1). Augmenting the activity of OGG1 through small-molecule activators presents a promising therapeutic strategy. This guide provides a comparative analysis of the novel OGG1 activator TH10785 against other known OGG1 activators, supported by experimental data to inform research and development efforts.
Quantitative Comparison of OGG1 Activator Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and other notable OGG1 activators. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Activator | Mechanism of Action | Reported Efficacy | Key Cellular Effects |
| This compound | Binds to the OGG1 active site, interacting with Phe319 and Gly42. Induces a novel β,δ-lyase activity.[1][2] | Increases OGG1 enzymatic activity by approximately 10-fold.[2][3] | Reroutes the base excision repair (BER) pathway to be dependent on PNKP1 instead of APE1.[4] Enhances recruitment of OGG1 to sites of oxidative DNA damage.[2] |
| 8-bromoguanine | Allosteric activator.[5] | Enhances the intrinsic β-lyase activity of OGG1. Specific fold-increase is not consistently reported across studies. | Stimulates the cleavage of the DNA backbone at the abasic site. |
| 9-deazaguanine | Allosteric activator.[5] | Activates OGG1, albeit with a lower Emax value compared to 8-bromoguanine.[5] | Demonstrates that activation can occur through a mechanism independent of the activator acting as a catalytic base.[5] |
| 8-methylpurines | Substrate-mimicking activators. | Potent activators of OGG1. | Catalyze the inherent β-elimination activity of OGG1. |
| Thioguanine analogues | Substrate-mimicking activators. | Includes FDA-approved drugs that can activate OGG1. | Stimulate OGG1's enzymatic function. |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involving OGG1 and the methodologies used to assess its activation, the following diagrams are provided.
Caption: OGG1's role in the Base Excision Repair pathway and the influence of this compound.
Caption: OGG1's role in activating the Ras-GTPase signaling pathway.
Caption: A generalized workflow for the evaluation of OGG1 activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess OGG1 activity.
OGG1 Cleavage Assay (Biochemical)
This assay directly measures the enzymatic activity of purified OGG1 on a DNA substrate containing an 8-oxoG lesion.
-
Substrate Preparation: A short oligonucleotide containing a single 8-oxoG lesion is synthesized and typically labeled with a radioactive isotope (e.g., ³²P) at the 5' end. This labeled oligonucleotide is then annealed to its complementary strand to form a double-stranded DNA substrate.
-
Enzyme Reaction: Purified recombinant OGG1 is incubated with the radiolabeled DNA substrate in a reaction buffer at 37°C. The OGG1 activator being tested is included in the reaction mixture at various concentrations.
-
Product Separation and Detection: The reaction is stopped, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the cleaved product (shorter fragment) versus the uncleaved substrate (full-length fragment) is quantified to determine the percentage of substrate cleavage, which is proportional to OGG1 activity.
Real-Time Fluorescence-Based OGG1 Assay (Biochemical)
This method allows for the continuous monitoring of OGG1 activity in real-time.
-
Probe Design: A double-stranded DNA probe is designed with a fluorophore and a quencher molecule. The probe contains an 8-oxoG lesion. In the intact probe, the fluorescence is quenched.
-
Reaction Setup: The fluorescent probe is incubated with purified OGG1 and the test compound in a microplate well.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. As OGG1 cleaves the DNA at the 8-oxoG site, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is directly proportional to the OGG1 activity. This allows for the determination of kinetic parameters such as Vmax and Km in the presence and absence of the activator.
Cellular Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage, including strand breaks that are intermediates in the BER pathway, at the single-cell level.
-
Cell Treatment: Cells are treated with an oxidizing agent to induce 8-oxoG lesions, followed by treatment with the OGG1 activator.
-
Cell Lysis and Electrophoresis: The treated cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy. The length and intensity of the comet tail relative to the head (nucleus) are measured using image analysis software. An increase in tail moment upon treatment with an OGG1 activator can indicate enhanced repair activity, leading to a transient increase in repair intermediates (strand breaks).
Immunofluorescence Staining for 8-oxoG and γH2AX (Cellular)
This technique allows for the visualization and quantification of oxidative DNA damage and the DNA damage response within cells.
-
Cell Treatment and Fixation: Cells are grown on coverslips, treated with an oxidizing agent and the OGG1 activator, and then fixed.
-
Immunostaining: The fixed cells are permeabilized and incubated with primary antibodies specific for 8-oxoG and γH2AX (a marker for DNA double-strand breaks, which can arise from the processing of repair intermediates). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy and Quantification: The cells are imaged using a fluorescence microscope. The intensity of the fluorescence signal for 8-oxoG and the number of γH2AX foci per nucleus are quantified using image analysis software. A decrease in 8-oxoG staining and a transient increase in γH2AX foci can indicate efficient OGG1 activation and DNA repair.
Conclusion
This compound stands out as a potent OGG1 activator with a unique mechanism of action that induces a novel β,δ-lyase activity, thereby rerouting the canonical BER pathway. This distinct characteristic may offer therapeutic advantages in specific contexts. While other activators like 8-bromoguanine also enhance OGG1 function, their mechanisms and quantitative efficacies may differ. The selection of an appropriate OGG1 activator for research or therapeutic development will depend on the desired downstream cellular effects and the specific pathological context. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these promising molecules.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Modulating Oxidative DNA Repair: A Comparative Guide to OGG1 Activation by TH10785 and OGG1 Inhibition
In the intricate landscape of DNA repair, the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) plays a pivotal role in the base excision repair (BER) pathway, specifically targeting the common oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG). The modulation of OGG1 activity presents two divergent therapeutic strategies: enhancement of its repair function, exemplified by the activator TH10785, and blockade of its activity through various inhibitors. This guide provides an objective comparison of these opposing approaches, supported by experimental data, for researchers, scientists, and drug development professionals.
At a Glance: OGG1 Activation vs. Inhibition
The fundamental difference between this compound and OGG1 inhibitors lies in their effect on the enzyme's function. This compound is a small-molecule activator that not only boosts OGG1's catalytic rate but also endows it with a novel enzymatic function.[1][2][3] In contrast, OGG1 inhibitors are designed to block the enzyme's active site, preventing the excision of 8-oxoG and halting the initiation of the BER pathway.[4][5][6]
| Feature | This compound (OGG1 Activator) | OGG1 Inhibitors (e.g., TH5487, SU0268) |
| Primary Function | Activates and enhances OGG1 enzymatic activity. | Inhibit OGG1 enzymatic activity. |
| Mechanism of Action | Binds to the OGG1 active site, inducing a novel β,δ-lyase activity and increasing catalytic turnover by ~10-fold.[2][3][7] | Competitively bind to the OGG1 active site, preventing recognition and/or excision of 8-oxoG lesions.[5][6] |
| Effect on DNA Repair | Increases the rate of oxidative DNA damage repair but alters the pathway, creating a dependency on PNKP1 instead of APE1.[3][7] | Prevents the repair of 8-oxoG, leading to its accumulation in the genome.[6] |
| Cellular Consequence | Increased recruitment of OGG1 to damage sites; can lead to DNA strand breaks if PNKP1 is compromised.[7][8] | Impaired OGG1 recruitment to chromatin; can reduce the formation of strand breaks arising from 8-oxoG processing.[6] |
| Therapeutic Rationale | Treatment of diseases linked to high oxidative stress (e.g., neurodegeneration, aging, inflammation) by boosting DNA repair.[2][3] | Anti-cancer therapy (sensitizing tumors to DNA damaging agents) and anti-inflammatory treatments.[4][9][] |
Quantitative Performance Data
The efficacy of these molecules is quantified through distinct parameters. For inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric, while for activators, metrics include the dissociation constant (Kd) and the fold-increase in enzymatic activity.
Table 1: Potency of Selected OGG1 Inhibitors
| Compound | Type | IC50 Value | Notes |
| SU0268 | Active-site inhibitor | 59 nM (0.059 µM)[5][11][12] | Potent and selective. Shown to have off-target effects on efflux pumps (MDR1, BCRP) and mitotic progression.[13] |
| O8 | Inhibitor | 220 nM (0.22 µM)[11] | Inhibits Schiff base formation during catalysis.[14][15] |
| TH5487 | Active-site inhibitor | 342 nM[11] | Impairs OGG1 chromatin binding and incision activity.[6] Reported to have off-target effects on efflux pumps.[13] |
Table 2: Performance Metrics for this compound (OGG1 Activator)
| Parameter | Value | Condition | Notes |
| Enzyme Activity | ~10-fold increase[2][3] | In vitro biochemical assays | Induces a novel β,δ-lyase function.[3] |
| Binding Affinity (Kd) | 5.5 µM[1][8] | This compound to OGG1 | Indicates a moderate binding affinity. |
| Binding Affinity (Kd) | 1.3 µM[1][8] | This compound to OGG1 with AP site DNA | Affinity increases in the presence of the DNA substrate, suggesting a preference for the ternary complex.[8] |
Signaling Pathways and Molecular Mechanisms
The opposing actions of this compound and OGG1 inhibitors result in fundamentally different outcomes for the DNA base excision repair pathway.
OGG1 Activation by this compound
This compound acts as a synthetic organocatalyst within the OGG1 active site. After OGG1 performs its initial glycosylase function (excising the 8-oxoG base), it leaves an apurinic/apyrimidinic (AP) site. This compound then facilitates a novel β,δ-elimination reaction, creating a 3'-phosphate terminus. This bypasses the need for APE1 and makes the subsequent repair steps dependent on polynucleotide kinase phosphatase (PNKP1).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 4. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. | BioWorld [bioworld.com]
- 13. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Revolutionizing DNA Repair: A Comparative Analysis of TH10785 and its Alternatives
For Immediate Release
A novel small-molecule activator of the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), TH10785, is demonstrating a paradigm shift in our approach to modulating DNA repair pathways. This guide provides a comprehensive comparison of this compound with alternative strategies, including OGG1 inhibitors and PARP inhibitors, offering researchers, scientists, and drug development professionals a critical overview of the downstream effects and therapeutic potential of these compounds.
Executive Summary
This compound stands out by not only enhancing the enzymatic activity of OGG1 approximately 10-fold but also by inducing a novel β,δ-lyase function.[1][2][3][4][5][6] This unique mechanism of action reroutes the base excision repair (BER) pathway from its canonical dependence on APE1 to a reliance on PNKP1.[2][4][5][7] This shift has profound implications for cellular responses to oxidative DNA damage and opens new avenues for therapeutic intervention, particularly in oncology. This guide will delve into the quantitative performance of this compound against OGG1 inhibitors (TH5487, SU0268) and PARP inhibitors, supported by detailed experimental protocols and visualizations of the underlying molecular pathways.
Performance Comparison
The following table summarizes the key performance indicators of this compound compared to OGG1 and PARP inhibitors.
| Feature | This compound (OGG1 Activator) | TH5487 (OGG1 Inhibitor) | SU0268 (OGG1 Inhibitor) | Olaparib (PARP Inhibitor) |
| Primary Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | 8-oxoguanine DNA glycosylase 1 (OGG1) | 8-oxoguanine DNA glycosylase 1 (OGG1) | Poly(ADP-ribose) polymerase (PARP) |
| Mechanism of Action | Activates OGG1 glycosylase and induces a novel β,δ-lyase activity | Competitive inhibition of OGG1 active site | Potent and specific inhibition of OGG1 | Inhibition of PARP enzymatic activity, trapping PARP on DNA |
| Potency | ~10-fold increase in OGG1 activity (maximal enhancement at 6.25 µM)[1][2][3][4][5][6] | IC50: 342 nM | IC50: 59 nM | IC50: ~5 nM (PARP1), ~1.5 nM (PARP2) |
| Downstream Effect on DNA Repair | Reroutes BER to a PNKP1-dependent pathway[2][4][5][7] | Blocks OGG1-initiated BER | Blocks OGG1-initiated BER | Inhibits single-strand break repair, leading to double-strand breaks |
| Effect on Chromatin | Induces chromatin compaction[4] | Not reported | Not reported | Can indirectly affect chromatin structure through its role in DNA repair |
| Cellular Outcome | Enhanced repair of oxidative DNA damage; synthetic lethality with PNKP1 inhibition[7] | Accumulation of oxidative DNA damage; synthetic lethality in combination with PARP inhibitors in BRCA1-deficient cells | Accumulation of oxidative DNA damage | Synthetic lethality in cells with homologous recombination deficiency (e.g., BRCA mutations) |
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Comet Assay for Measuring OGG1 Activity
This assay is used to detect DNA strand breaks and alkali-labile sites, and can be modified to measure the activity of DNA glycosylases like OGG1.
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
OGG1 enzyme and reaction buffer
-
Cells treated with a DNA damaging agent (e.g., KBrO₃) and the compound of interest (this compound or inhibitors).
Procedure:
-
Embed treated cells in low melting point agarose on a microscope slide.
-
Lyse the cells in lysis solution to remove membranes and proteins, leaving behind the nucleoids.
-
Wash the slides and incubate with OGG1 enzyme in its reaction buffer to allow the enzyme to recognize and cleave at sites of oxidative damage.
-
Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow damaged DNA to migrate, forming a "comet tail".
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the tail intensity as a measure of DNA damage.
PNKP Activity Assay
This assay measures the 3'-phosphatase and 5'-kinase activities of PNKP, which are crucial for the repair pathway induced by this compound.
Materials:
-
Nuclear extracts from treated cells
-
Radiolabeled DNA substrates with 3'-phosphate or 5'-hydroxyl ends
-
Reaction buffers for phosphatase and kinase activity
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager for detection.
Procedure:
-
Incubate nuclear extracts with the appropriate radiolabeled DNA substrate in the corresponding reaction buffer.
-
Stop the reaction and separate the products by denaturing PAGE.
-
Visualize the radiolabeled DNA fragments using a phosphorimager.
-
The conversion of the substrate to product indicates PNKP activity.
Chromatin Compaction Assay (Fluorescence Lifetime Imaging Microscopy - FRET)
This method provides a quantitative analysis of chromatin compaction in living cells.
Materials:
-
Cell line co-expressing histone H2B tagged with a FRET donor (e.g., EGFP) and acceptor (e.g., mCherry).
-
Multiphoton fluorescence lifetime imaging microscope (FLIM).
-
Image analysis software.
Procedure:
-
Culture the H2B-2FP cell line and treat with this compound or other compounds.
-
Acquire FLIM images of the cell nuclei.
-
Analyze the fluorescence lifetime of the donor fluorophore. A decrease in the donor's fluorescence lifetime indicates FRET, and the FRET efficiency can be calculated.
-
Increased FRET efficiency corresponds to a closer proximity of the tagged histones, indicating chromatin compaction.[4]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-induced OGG1 activation and downstream repair pathway.
Caption: Workflow for assessing the downstream effects of this compound.
Caption: Logical relationship of the comparative analysis.
Conclusion
This compound represents a significant advancement in the field of DNA repair modulation. Its unique ability to not only activate OGG1 but also to confer a novel enzymatic function that reroutes the BER pathway provides a powerful tool for studying and potentially treating diseases associated with oxidative stress. The comparative data presented in this guide highlights the distinct advantages and mechanisms of this compound over traditional inhibitory approaches. Further research into the long-term downstream effects and in vivo efficacy of this compound is warranted and holds great promise for the future of targeted therapeutics.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function [su.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]
- 6. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Analysis of TH10785 and Traditional Antioxidants in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies against oxidative stress-related pathologies, two principal approaches emerge: the direct neutralization of reactive oxygen species (ROS) by antioxidants and the enhancement of cellular repair mechanisms that mend oxidative damage. This guide provides a comparative analysis of a novel DNA repair activator, TH10785, and a selection of well-established antioxidants—N-acetylcysteine (NAC), Vitamin C, and Vitamin E. We delve into their distinct mechanisms of action, present available experimental data on their efficacy in reducing markers of oxidative stress, and provide detailed experimental protocols for key assays.
Introduction to this compound and Antioxidants
This compound is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for removing the mutagenic DNA lesion 8-oxoguanine (8-oxoG).[[“]][2] Unlike traditional antioxidants, this compound does not directly scavenge ROS. Instead, it enhances the cell's intrinsic ability to repair oxidative DNA damage. It interacts with specific amino acids of OGG1, boosting its enzymatic activity tenfold and inducing a novel β,δ-lyase function.[2][3][4] This leads to more efficient recruitment of OGG1 to sites of DNA damage and an altered repair process that is dependent on polynucleotide kinase phosphatase (PNKP1) rather than apurinic endonuclease 1 (APE1).[3][5]
Traditional antioxidants , such as N-acetylcysteine, Vitamin C, and Vitamin E, primarily function by directly neutralizing ROS.
-
N-acetylcysteine (NAC) acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[[“]][6] By replenishing GSH stores, NAC enhances the cell's capacity to detoxify ROS.[[“]][6]
-
Vitamin C (Ascorbic Acid) is a water-soluble antioxidant that directly scavenges a wide range of ROS and can regenerate other antioxidants, such as Vitamin E, from their radical forms.[3][7]
-
Vitamin E (α-tocopherol) is a lipid-soluble antioxidant that integrates into cell membranes and protects them from lipid peroxidation by scavenging lipid peroxyl radicals.[8][9][10]
Comparative Data on the Reduction of Oxidative Stress Markers
The following tables summarize available quantitative data on the efficacy of this compound and traditional antioxidants in reducing key markers of oxidative stress. It is crucial to note that the data are derived from different studies with varying experimental conditions, which precludes a direct head-to-head comparison.
Table 1: Efficacy of this compound in Reducing Oxidative DNA Damage
| Compound | Cell Line | Oxidative Stressor | Concentration of Compound | Duration of Treatment | Marker of Oxidative Stress | % Reduction of Marker | Reference |
| This compound | U2OS | 10 mM KBrO₃ | 1 µM and 10 µM | 4h and 8h | 8-oxodG levels | Concentration-dependent decrease over time | [11] |
Table 2: Efficacy of N-acetylcysteine (NAC) in Reducing Oxidative Stress Markers
| Compound | Model System | Oxidative Stressor | Concentration of Compound | Duration of Treatment | Marker of Oxidative Stress | Effect on Marker | Reference |
| NAC | Mice Liver | Paraquat (20 mg/kg, IP) | 0.5% in diet | 3 weeks | 8-OH-dG levels | Ameliorated PQ-induced increase | [12] |
| NAC | Mice Liver | Paraquat (20 mg/kg, IP) | 0.5% in diet | 3 weeks | MDA levels | Decreased PQ-induced increase | [12] |
| NAC | Depressed Rats Hippocampus | Chronic Unpredictable Mild Stress | Not specified | Not specified | 8-OHdG levels | Reversed stress-induced increase | [13] |
Table 3: Efficacy of Vitamin C in Reducing Oxidative DNA Damage
| Compound | Model System | Study Population | Concentration of Compound | Duration of Treatment | Marker of Oxidative Stress | % Reduction of Marker | Reference |
| Vitamin C | Peripheral Blood Lymphocytes | Human Subjects | 500 mg/day supplementation | 8 weeks | 8-oxodG levels | ~18% | [14] |
| Vitamin C | Smokers' Blood | Human Smokers | 500 mg/day supplementation | 4 weeks | 8-OHdG levels | Decreased compared to placebo | [15] |
Table 4: Efficacy of Vitamin E in Reducing Oxidative Stress Markers
| Compound | Model System | Study Population | Concentration of Compound | Duration of Treatment | Marker of Oxidative Stress | % Reduction of Marker | Reference |
| Vitamin E | Smokers' Blood | Human Smokers | 200 IU/day supplementation | 4 weeks | 8-OHdG levels | 33.8% | [15] |
| Vitamin E | Caco-2 cells | In vitro | 10 µM and 50 µM | Not specified | MDA levels | Dose-dependent reduction | [16] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the approach to mitigating oxidative stress between this compound and traditional antioxidants is visually represented in the following diagrams.
Caption: Mechanism of this compound in reducing oxidative DNA damage.
Caption: General mechanism of traditional antioxidants.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the design and execution of comparative studies.
Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Caption: Experimental workflow for the DCFH-DA assay.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂) for a specified duration.
-
Treatment: Concurrently or subsequently, treat the cells with various concentrations of this compound or the antioxidant of interest. Include appropriate vehicle controls.
-
Probe Loading: Remove the treatment media and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) in the dark at 37°C for 30-60 minutes.
-
Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the relative change in intracellular ROS levels.
Measurement of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol outlines the TBARS assay, which quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Methodology:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Reaction: Add thiobarbituric acid (TBA) solution to the sample, followed by an acid (e.g., trichloroacetic acid, TCA) to precipitate proteins.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Extraction: Cool the samples and centrifuge to pellet the precipitate. The supernatant containing the MDA-TBA adduct can be extracted with a solvent like n-butanol to increase sensitivity.
-
Measurement: Measure the absorbance of the supernatant or the extracted adduct at 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Quantification of 8-oxoguanine (8-oxoG) in DNA
Several methods can be employed to quantify 8-oxoG levels in DNA, with varying sensitivity and specificity.
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from cells or tissues and enzymatically digest it into individual deoxynucleosides.
-
Chromatographic Separation: Separate the deoxynucleosides using reverse-phase HPLC.
-
Electrochemical Detection: Quantify 8-oxodeoxyguanosine (8-oxodG) using an electrochemical detector, which offers high sensitivity and specificity.
-
Quantification: Determine the amount of 8-oxodG relative to the amount of deoxyguanosine (dG) to express the level of oxidative DNA damage.
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
DNA Isolation: Isolate genomic DNA.
-
Assay Principle: Utilize a competitive ELISA format where the DNA sample competes with an 8-oxoG-coated plate for binding to a specific primary antibody against 8-oxoG.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for colorimetric detection.
-
Quantification: The signal is inversely proportional to the amount of 8-oxoG in the sample, which is quantified using a standard curve.
Conclusion
This compound and traditional antioxidants represent two distinct and potentially complementary strategies for combating oxidative stress. While antioxidants directly neutralize ROS, thereby preventing damage, this compound enhances the repair of damage that has already occurred. The choice between these approaches, or their potential combination, will depend on the specific pathological context and therapeutic goals. The experimental data, though not directly comparable, suggest that both classes of compounds can effectively reduce markers of oxidative stress. The provided protocols offer a foundation for researchers to conduct standardized comparative studies to further elucidate the relative efficacies and potential synergies of these promising therapeutic agents.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Vitamin E - Wikipedia [en.wikipedia.org]
- 5. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 9. Vitamin E: action, metabolism and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Effects of Antioxidant N-acetylcysteine Against Paraquat-Induced Oxidative Stress in Vital Tissues of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 14. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of oxidative DNA damage, 8-OHdG, and carbonyl contents in smokers treated with antioxidants (vitamin E, vitamin C, beta-carotene and red ginseng) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Counteraction of Oxidative Stress by Vitamin E Affects Epigenetic Regulation by Increasing Global Methylation and Gene Expression of MLH1 and DNMT1 Dose Dependently in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the PNKP1-Dependency of TH10785's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule TH10785's mechanism of action, with a focus on validating its dependency on Polynucleotide Kinase Phosphatase (PNKP1). We will delve into the experimental data that elucidates this unique pathway and compare its performance with relevant alternatives.
Introduction to this compound: A Novel OGG1 Activator
This compound is a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway that recognizes and removes the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2][3] this compound interacts with specific amino acid residues (phenylalanine-319 and glycine-42) of OGG1, enhancing its enzymatic activity by approximately 10-fold.[2][3][4][5] Crucially, this compound induces a previously undescribed β,δ-lyase enzymatic function in OGG1.[2][3][4] This novel activity alters the downstream repair process, shifting the dependency from Apurinic/apyrimidinic endonuclease 1 (APE1) to PNKP1.[1][2][3]
The Shift in DNA Repair Pathway: A Visual Representation
The following diagram illustrates the canonical BER pathway initiated by OGG1 and the altered pathway induced by this compound, highlighting the central role of PNKP1.
Caption: Canonical vs. This compound-induced OGG1 DNA repair pathways.
Experimental Validation of PNKP1-Dependency
The critical role of PNKP1 in the mechanism of this compound has been demonstrated through several key experiments. The central hypothesis is that inhibiting PNKP1 in the presence of this compound will lead to an accumulation of unrepaired DNA single-strand breaks, resulting in increased DNA damage and reduced cell viability.[6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies validating the PNKP1-dependency of this compound.
| Experimental Endpoint | Condition | Result | Interpretation |
| Cell Viability | U2OS cells treated with this compound + PNKP1 inhibitor | Significantly reduced cell viability compared to either treatment alone.[6] | PNKP1 is essential for cell survival when OGG1 is activated by this compound. |
| DNA Damage (γH2AX foci) | Cells treated with this compound | Increased number of γH2AX foci per nucleus.[6] | This compound-activated OGG1 generates DNA strand breaks. |
| DNA Damage (γH2AX foci) | Cells treated with this compound + PNKP1 inhibitor | Further increase in γH2AX foci compared to this compound alone. | PNKP1 is required to repair the DNA breaks induced by the this compound-OGG1 complex. |
| Transcriptional Response | RNA sequencing of U2OS cells treated with this compound + PNKP1i | Upregulation of key players in DNA double-strand break recognition and repair.[6] | The accumulation of unrepaired single-strand breaks triggers a broader DNA damage response. |
| OGG1 Recruitment | Live-cell imaging of micro-irradiated U2OS OGG1-GFP cells | Increased recruitment of OGG1 to sites of DNA damage with this compound treatment.[6] | This compound enhances the localization of OGG1 to damaged DNA. |
Comparison with an OGG1 Inhibitor: TH5487
To further validate the specific mechanism of this compound, its effects were compared with TH5487, a known OGG1 inhibitor.
| Experimental Endpoint | This compound (OGG1 Activator) | TH5487 (OGG1 Inhibitor) | Conclusion |
| Cell Viability with PNKP1 inhibition | Reduced | Not significantly affected[6] | The cytotoxicity of PNKP1 inhibition is specific to the activation of OGG1 by this compound. |
| DNA Strand Breaks (γH2AX) | Increased[6] | Decreased[6] | This compound's mechanism involves the generation of DNA breaks, while TH5487 prevents their formation by inhibiting OGG1. |
| AP Site Levels (KBrO3-induced) | Reduced[6] | Reduced[6] | Both molecules lead to the processing of AP sites, but through different downstream pathways. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay
-
Cell Line: U2OS (human bone osteosarcoma) cells.
-
Treatment: Cells were treated with this compound (e.g., 10µM), a PNKP1 inhibitor (PNKP1i, e.g., 10µM), a combination of this compound and PNKP1i, or DMSO as a vehicle control for a specified period (e.g., 24 hours).
-
Method: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence was measured using a plate reader, and data were normalized to the DMSO control. Statistical analysis was performed using appropriate tests (e.g., Mann-Whitney test).[6]
Immunofluorescence for γH2AX Foci
-
Cell Line: U2OS cells.
-
Treatment: Cells were treated with this compound, PNKP1i, or a combination, as described above.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were acquired using a confocal microscope.
-
Quantification: The number of γH2AX foci per nucleus was quantified using image analysis software.[6]
RNA Sequencing
-
Cell Line: U2OS cells.
-
Treatment: Cells were treated with this compound, PNKP1i, a combination of both, or DMSO for 24 hours.
-
RNA Extraction and Library Preparation: Total RNA was extracted, and sequencing libraries were prepared using a standard kit.
-
Sequencing: Libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome, and differential gene expression analysis was performed. Gene set enrichment analysis was used to identify enriched biological pathways.[6]
Live-Cell Imaging of OGG1 Recruitment
-
Cell Line: U2OS cells stably expressing OGG1-GFP.
-
Micro-irradiation: A defined region within the nucleus was irradiated with a laser to induce localized DNA damage.
-
Treatment: Cells were pre-treated with this compound, TH5487, or DMSO.
-
Imaging: The recruitment of OGG1-GFP to the site of damage was monitored over time using live-cell confocal microscopy.
-
Analysis: The fluorescence intensity at the damaged region was quantified and plotted over time to determine the kinetics of OGG1 recruitment.[6]
Logical Workflow for Validating PNKP1-Dependency
The following diagram outlines the logical workflow of the experiments performed to establish the PNKP1-dependency of this compound.
Caption: Experimental logic for validating this compound's PNKP1-dependency.
Conclusion
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TH10785's Impact on Wild-Type vs. OGG1-Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of TH10785, a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), in wild-type (WT) cellular and animal models versus their OGG1-knockout (KO) counterparts. This analysis is supported by experimental data from peer-reviewed studies and is intended to inform research and development in fields where oxidative DNA damage is a critical factor.
Introduction to this compound and OGG1
8-oxoguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. The primary enzyme responsible for its removal is OGG1, which initiates the base excision repair (BER) pathway.[1] this compound is a first-in-class small molecule that actively enhances the enzymatic function of OGG1.[2][3] It interacts with key amino acid residues in the OGG1 active site, not only boosting its native glycosylase activity but also inducing a novel β,δ-lyase function.[2][4] This fundamentally alters the downstream repair pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) instead of the canonical apurinic/apyrimidinic endonuclease 1 (APE1).[4][5]
Understanding the differential impact of this compound on models with and without its direct target, OGG1, is crucial for elucidating its mechanism of action and predicting its therapeutic potential and limitations.
Comparative Data Summary
The following tables summarize the expected and observed outcomes of this compound treatment in wild-type versus OGG1-knockout models based on its known mechanism of action and data from various studies.
Table 1: Cellular Response to this compound Treatment
| Parameter | Wild-Type (OGG1+/+) | OGG1-Knockout (OGG1-/-) | Data Source/Inference |
| OGG1 Enzymatic Activity | Significantly increased (up to 10-fold) with induced β,δ-lyase function. | No effect, as the target enzyme is absent. | [3][4] / Inferred |
| 8-oxoG Lesion Levels | Enhanced repair leads to a reduction in 8-oxoG levels. | No effect. Levels of 8-oxoG remain elevated, characteristic of the knockout phenotype. | [4] /[6] |
| DNA Strand Breaks (oxidative stress) | Transient increase due to enhanced processing of AP sites by the novel lyase activity. | No this compound-induced strand breaks. Basal levels may be elevated due to spontaneous depurination of 8-oxoG. | [7] / Inferred |
| Cell Viability (with PNKP1 inhibition) | Reduced cell viability due to the accumulation of toxic repair intermediates. | No significant change in viability, as the PNKP1-dependent pathway is not initiated. | [7] / Inferred |
| Recruitment of OGG1 to DNA Damage | Increased recruitment to sites of oxidative damage. | Not applicable. | [8] |
Table 2: Phenotypic Outcomes in Animal Models
| Parameter | Wild-Type (Ogg1+/+) | OGG1-Knockout (Ogg1-/-) | Data Source/Inference |
| Spontaneous Tumorigenesis | Low incidence. | Increased incidence of certain cancers, such as lung adenoma/carcinoma. | [9] |
| Inflammatory Response | This compound can modulate inflammatory gene expression via OGG1. | This compound has no OGG1-mediated effect on inflammation. | / Inferred |
| Metabolic Phenotypes | OGG1 activation may protect against diet-induced obesity and metabolic syndrome. | Ogg1-deficient mice are prone to age- and diet-induced metabolic syndrome. | / |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental approaches discussed in this guide.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the literature.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate wild-type and OGG1-knockout cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 8 hours).[8] In some experiments, a PNKP1 inhibitor is co-administered.[7]
-
Induction of Oxidative Stress: Introduce an oxidative agent such as H₂O₂ (e.g., 50 µM) for a defined period (e.g., 24 hours).[8]
-
CCK-8 Reagent Addition: Add 10 µL of Enhanced Cell Counting Kit-8 (CCK-8) reagent to each well.[8]
-
Incubation and Measurement: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[8]
Quantification of DNA Damage (γH2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or an oxidizing agent as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity or number of γH2AX foci per nucleus.
Conclusion
The available evidence strongly indicates that the effects of this compound are entirely dependent on the presence of its target, OGG1. In wild-type models, this compound acts as a potent activator of OGG1, enhancing the repair of oxidative DNA damage through a novel, PNKP1-dependent pathway. This has potential therapeutic implications for conditions associated with oxidative stress.[3][4] Conversely, in OGG1-knockout models, this compound is expected to be inert, as its molecular target is absent. The knockout models themselves serve as a crucial control to confirm the on-target activity of this compound and to study the broader consequences of OGG1 deficiency, such as increased susceptibility to oxidative damage and associated pathologies.[6][9] This clear differential impact underscores the specificity of this compound and highlights the importance of patient stratification based on OGG1 status in any potential clinical applications.
References
- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]
- 4. OGG1 activation improves T cell resilience to oxidative stress after allo-SCT and T cell engager exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Small Molecule TH10785 Enhances OGG1 Lyase Activity, Outperforming Standard DNA Repair Mechanisms
A novel small molecule, TH10785, has been demonstrated to significantly enhance the enzymatic activity of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. Not only does this compound boost the native glycosylase function of OGG1, but it also uniquely endows the enzyme with a potent β,δ-lyase capability. This dual-action mechanism distinguishes this compound from other known OGG1 modulators and presents a promising new strategy for therapeutic interventions in diseases associated with oxidative DNA damage.[1][2][3][4]
This compound acts as a molecular catalyst by binding to the active site of OGG1 and interacting with key amino acid residues, namely phenylalanine-319 and glycine-42.[1][3][5][6] This interaction facilitates a de novo β,δ-elimination activity, allowing OGG1 to efficiently cleave the DNA backbone at abasic (AP) sites, which are intermediates in the BER pathway.[1][2] This induced lyase function is a departure from the canonical BER pathway, which typically relies on AP endonuclease 1 (APE1) to process AP sites.[4][7] The activity of this compound effectively reroutes the repair process, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the completion of DNA repair.[2][3][4]
Comparative Analysis of OGG1 Activity
The enhanced catalytic efficiency of OGG1 in the presence of this compound is striking when compared to its basal activity and its modulation by other cellular partners. The following table summarizes the key quantitative data available.
| Condition | Fold Increase in OGG1 Activity | Key Mechanistic Feature | Downstream Repair Dependence |
| OGG1 alone | 1x (baseline) | Glycosylase activity with weak AP lyase function | APE1[7] |
| OGG1 + this compound | 10x (glycosylase activity)[3][4][6] | Induces a novel and efficient β,δ-lyase activity[1][2][3][8] | PNKP1[2][3][4] |
| OGG1 + APEX1 (APE1) | ~5x (glycosylase activity)[9] | APE1 enhances OGG1 turnover by displacing it from the AP site[7] | APE1[7] |
Experimental Protocols
OGG1 Activity Assays
DNA Cleavage Assay for Lyase Activity:
This assay is designed to measure the cleavage of an oligonucleotide substrate containing an 8-oxoguanine (8-oxoG) lesion.
-
Substrate Preparation: A 5'-[32P]-labeled double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is prepared.
-
Reaction Mixture: Recombinant human OGG1 is incubated with the DNA substrate in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 100 µg/ml BSA).
-
Initiation of Reaction: The reaction is initiated by the addition of OGG1 and this compound (or a vehicle control).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0-60 minutes).
-
Termination: The reaction is stopped by the addition of a loading buffer containing formamide and heating at 95°C for 5 minutes.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The percentage of cleaved product is quantified.
Cell-Based Assays for DNA Damage Response (DDR):
These assays assess the cellular response to DNA damage and the efficacy of repair.
-
Cell Culture: Human cells (e.g., U2OS) are cultured in appropriate media.
-
Treatment: Cells are treated with an oxidizing agent (e.g., KBrO3) to induce 8-oxoG lesions, followed by treatment with this compound and/or a PNKP1 inhibitor.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DDR markers such as γH2AX and 53BP1.[2]
-
Microscopy and Analysis: The formation of nuclear foci for γH2AX and 53BP1 is visualized and quantified using fluorescence microscopy. An increase in foci indicates an accumulation of DNA strand breaks.
Visualizing the Mechanism of Action
The following diagrams illustrate the canonical BER pathway and the altered pathway induced by this compound.
Figure 1. The canonical base excision repair pathway initiated by OGG1.
Figure 2. The altered DNA repair pathway mediated by this compound-activated OGG1.
Conclusion
This compound represents a significant advancement in the modulation of DNA repair pathways. By converting OGG1 into a potent lyase, it introduces a novel mechanism for the processing of AP sites that is independent of APE1. This unique mode of action not only enhances the repair of oxidative DNA damage but also opens up new therapeutic possibilities for diseases where the modulation of DNA repair is a key strategy. Further research into the long-term cellular consequences and the in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]
- 5. scispace.com [scispace.com]
- 6. rcsb.org [rcsb.org]
- 7. Mechanism of interaction between human 8-oxoguanine-DNA glycosylase and AP endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of human 8-oxoguanine-DNA glycosylase by AP-endonuclease: potential coordination of the initial steps in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TH10785: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TH10785, a potent OGG1 activator, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for this compound, as with any laboratory chemical, contains detailed information on potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if necessary.
-
Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or waterways.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste. This involves collection, storage, and transfer to a licensed waste disposal facility.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, derived from supplier technical data sheets.[3][4] This information is essential for accurate record-keeping and for providing to waste disposal services.
| Property | Value |
| CAS Number | 1002801-51-5 |
| Molecular Formula | C₁₇H₂₁N₃ |
| Molecular Weight | 267.38 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | ≥ 10 mg/mL |
| Solubility in Ethanol | ≥ 10 mg/mL |
| Storage Temperature | -20°C |
Experimental Protocol for Waste Neutralization (Hypothetical)
No specific experimental protocols for the neutralization of this compound for disposal are publicly available in the provided search results. Chemical neutralization should only be attempted by trained personnel with a validated and approved procedure. The standard and safest procedure is to transfer the chemical waste to a licensed disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling TH10785
Essential Safety and Handling Guide for TH10785
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a small molecule activator of 8-oxo-guanine DNA glycosylase 1 (OGG1). The following procedures are based on general laboratory safety protocols for handling solid research chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must supplement this guidance with a risk assessment specific to their experimental conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound in a solid form and when in solution.
| Body Part | Solid Compound | Compound in Solution (e.g., DMSO, Ethanol) |
| Hands | Disposable nitrile gloves.[1] | Double-gloving with nitrile gloves is recommended.[1] |
| Eyes | Safety glasses with side shields.[1] | Chemical splash goggles.[1] |
| Body | A standard laboratory coat. | A chemical-resistant laboratory coat. |
| Respiratory | Not generally required if handled in a well-ventilated area or chemical fume hood. | Work within a certified chemical fume hood to avoid inhalation of aerosols or vapors. |
| Feet | Closed-toe shoes. | Closed-toe shoes. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Verify that the compound is this compound by checking the label and any accompanying documentation.
-
Record the date of receipt on the container.
-
Store the compound at -20°C in a tightly sealed container, as recommended by suppliers.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use appropriate solvents such as DMSO or ethanol for dissolution.[2]
-
Prepare solutions to the desired concentration using calibrated equipment.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When working with cell cultures or animal models, follow established protocols for the introduction of chemical compounds.
-
Minimize the generation of aerosols.
4. Decontamination and Cleaning:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling the compound.
-
Decontaminate all equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines. |
| Solutions of this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, pipette tips) | Place in a designated hazardous waste bag or container for solid chemical waste.[3] |
| Empty Vials | Rinse with a suitable solvent three times. The rinsate should be collected as hazardous waste. Deface the label and dispose of the vial according to institutional guidelines for glass or plastic waste. |
Emergency Procedures: Spill and Exposure
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: For a small spill of solid this compound, you may proceed with cleanup if you are trained and have the appropriate PPE and spill kit.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with absorbent material.
-
Cleanup:
-
Solid Spill: Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.
-
Liquid Spill: Use absorbent pads to soak up the solution. Place used pads in a sealed bag for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and institutional safety office.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: High-level workflow for handling this compound from receipt to disposal.
Caption: Step-by-step procedure for responding to a chemical spill of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
